Metocurine
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Metocurine antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine. |
|---|---|
CAS No. |
5152-30-7 |
Molecular Formula |
C40H48N2O6+2 |
Molecular Weight |
652.8 g/mol |
IUPAC Name |
(1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene |
InChI |
InChI=1S/C40H48N2O6/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36/h9-14,21-24,31-32H,15-20H2,1-8H3/q+2/t31-,32+/m0/s1 |
InChI Key |
JFXBEKISTKFVAB-AJQTZOPKSA-N |
SMILES |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C |
Canonical SMILES |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C |
physical_description |
Solid |
Related CAS |
33335-58-9 (dichloride) 7601-55-0 (diiodide) |
solubility |
6.42e-06 g/L |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Metocurine on Nicotinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of metocurine, a non-depolarizing neuromuscular blocking agent, on nicotinic acetylcholine receptors (nAChRs). It delves into its binding characteristics, competitive antagonism, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at nicotinic acetylcholine receptors, primarily at the neuromuscular junction.[1] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the same binding sites on the α-subunits of the nAChR. By binding to these sites, this compound prevents the ion channel from opening, thereby inhibiting the depolarization of the muscle cell membrane and subsequent muscle contraction.[2] This action is reversible and can be overcome by increasing the concentration of acetylcholine at the synaptic cleft, for instance, through the administration of acetylcholterase inhibitors.
This compound is a benzylisoquinolinium compound and its neuromuscular blocking properties are attributed to its molecular structure.[3] Specifically, the presence of methoxy groups enhances its potency compared to its parent compound, d-tubocurarine.[3]
Receptor Subtype Selectivity
The adult muscle-type nicotinic acetylcholine receptor is a pentameric ligand-gated ion channel composed of two α1, one β1, one δ, and one ε subunit. This receptor possesses two distinct acetylcholine binding sites, located at the α-δ and α-ε subunit interfaces. Research has demonstrated that this compound exhibits a pronounced selectivity for the α-ε subunit interface, which is considered its high-affinity binding site.[4] This selectivity is significantly greater than that of other neuromuscular blocking agents.[4]
Quantitative Analysis of this compound's Antagonistic Action
The antagonistic properties of this compound have been quantified using various experimental techniques, most notably patch-clamp electrophysiology on cells expressing specific nAChR subtypes.
| Parameter | Receptor Subtype | Value | Reference |
| IC50 | Adult Mouse Muscle nAChR | 56 nM | [4] |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
The competitive nature of this compound's antagonism is further demonstrated by its effect on the apparent affinity of other competitive antagonists. For instance, the presence of this compound causes a rightward shift in the concentration-response curve for (+)-tubocurarine, indicating that higher concentrations of (+)-tubocurarine are required to achieve the same level of inhibition.[4] A 3.5-fold shift in the apparent IC50 of (+)-tubocurarine is observed in the presence of 170 nM this compound (3 times the IC50 of this compound), which is consistent with competition for a single binding site.[4]
Experimental Protocols
The characterization of this compound's mechanism of action relies heavily on precise experimental methodologies. Below is a detailed protocol for whole-cell patch-clamp recording from cells transiently expressing nAChRs, a common technique to study the effects of neuromuscular blocking agents.
Cell Culture and Transfection
-
Cell Line: Human embryonic kidney (HEK) 293 cells are a commonly used cell line for expressing recombinant nAChRs.
-
Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For expression of the adult mouse muscle nAChR, cells are transiently transfected with cDNAs encoding the α, β, δ, and ε subunits in a ratio of 2:1:1:1, respectively, using a calcium phosphate precipitation method. Electrophysiological recordings are typically performed 24-48 hours post-transfection.[5]
Electrophysiological Recording (Whole-Cell Patch-Clamp)
-
Solutions:
-
External (Bath) Solution (in mM): 150 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 K-gluconate, 4 KCl, 0.5 EGTA, 10 HEPES, 4 MgATP, 0.4 NaGTP. The pH is adjusted to 7.3 with KOH.
-
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording Setup:
-
An inverted microscope with differential interference contrast (DIC) optics is used to visualize the cells.
-
A micromanipulator is used to position the micropipette.
-
An amplifier (e.g., Axopatch 200B) and a digitizer (e.g., Digidata 1440A) are used for data acquisition.
-
Software such as pCLAMP is used to control the experiment and record data.
-
-
Procedure:
-
A coverslip with transfected cells is placed in a recording chamber and perfused with the external solution.
-
The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by applying a brief pulse of suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
Acetylcholine and antagonists (e.g., this compound) are applied to the cell via a rapid perfusion system.
-
Currents elicited by acetylcholine in the absence and presence of the antagonist are recorded and analyzed to determine the inhibitory effect.
-
Visualizations
Signaling Pathway at the Neuromuscular Junction
Caption: Neuromuscular junction signaling pathway and the competitive antagonism by this compound.
Experimental Workflow for Patch-Clamp Analysis
Caption: Experimental workflow for analyzing this compound's effect on nAChRs using patch-clamp.
Logical Relationship of Competitive Antagonism
Caption: Logical relationship of competitive antagonism between acetylcholine and this compound.
References
- 1. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site selectivity of competitive antagonists for the mouse adult muscle nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Site Selectivity of Competitive Antagonists for the Mouse Adult Muscle Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Synthesis of Metocurine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metocurine, a non-depolarizing neuromuscular blocking agent, has historically been used as an adjunct to anesthesia to induce skeletal muscle relaxation. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of this compound. Detailed information on its physicochemical characteristics is presented in a structured format for clarity. The established synthetic route from its natural precursor, d-tubocurarine, is outlined, although a detailed experimental protocol remains elusive in publicly available literature. The guide further elucidates the signaling pathway at the neuromuscular junction and illustrates how this compound exerts its pharmacological effect through competitive antagonism of nicotinic acetylcholine receptors.
Chemical Properties of this compound and this compound Iodide
This compound is a derivative of the natural alkaloid tubocurarine.[1] It is commercially available as this compound Iodide, a crystalline powder.[2] The chemical properties of both the active moiety, this compound, and its iodide salt are summarized below.
Table 1: Chemical and Physical Properties of this compound and this compound Iodide
| Property | This compound | This compound Iodide |
| IUPAC Name | (1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁸,²².0²⁷,³¹.0¹⁶,³⁴]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene | (1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁸,²².0²⁷,³¹.0¹⁶,³⁴]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene diiodide |
| Synonyms | Dimethyltubocurarinium, this compound ion, Dimethyl tubocurarine | Metubine iodide, Dimethylchondrocurarine iodide |
| Molecular Formula | C₄₀H₄₈N₂O₆²⁺[2] | C₄₀H₄₈I₂N₂O₆[3] |
| Molecular Weight | 652.82 g/mol [4] | 906.6 g/mol [3] |
| CAS Number | 5152-30-7[2] | 7601-55-0[3] |
| Physical Description | Solid[2] | Crystalline powder[2] |
| Melting Point | Not available | 257-267 °C (decomposes)[5] |
| Solubility | 6.42 x 10⁻⁶ g/L (predicted)[2] | Slightly soluble in water (approx. 300 mg/100 ml), dilute HCl, and dilute NaOH. Very slightly soluble in alcohol. Practically insoluble in benzene, chloroform, and ether.[5] |
| Optical Rotation | Not available | [α]D²² +148° to +158° (c = 0.25)[5] |
| UV max | Not available | 280 nm[5] |
Synthesis of this compound
The synthesis of this compound is achieved through the methylation of d-tubocurarine.[5][6] Specifically, this compound iodide is prepared by the methylation of d-tubocurarine using methyl iodide.[5][6]
Synthetic Pathway
The general synthetic scheme involves the quaternization of the tertiary amine and the methylation of the phenolic hydroxyl groups of d-tubocurarine.
Caption: Synthesis of this compound Iodide from d-Tubocurarine.
Experimental Protocols
-
Acidification: Treatment of (+)-tubocurine with a 0.5 M equivalent of hydrochloric acid.[7]
-
Quaternization: Reaction with methyl iodide.[7]
-
Neutralization: Subsequent neutralization of the reaction mixture.[7]
-
Purification: Utilization of ion-exchange column chromatography and crystallization to obtain the pure product.[7]
Note: This protocol is for a related compound and lacks specific details regarding solvent, temperature, reaction time, and purification specifics for this compound synthesis. Researchers should develop a specific protocol based on standard methylation and quaternization procedures for alkaloids.
Characterization
The characterization of synthesized this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule. While experimental spectra for this compound are not widely published, predicted ¹H and ¹³C NMR spectra are available in databases such as the Human Metabolome Database.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of pharmaceutical compounds. A validated HPLC method would be necessary to quantify the purity of synthesized this compound and to detect any impurities or unreacted starting material. Specific HPLC methods for this compound analysis are not detailed in the readily available literature but would typically involve a C18 reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile and a phosphate buffer, with UV detection.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the synthesized compound.
-
Melting Point and Optical Rotation: These physical constants, as listed in Table 1, serve as important indicators of purity and stereochemical integrity.
Mechanism of Action and Signaling Pathway
This compound is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction.[8]
Neuromuscular Junction Signaling
Under normal physiological conditions, the arrival of a nerve impulse at the motor neuron terminal triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft. ACh then binds to nAChRs on the muscle fiber membrane, leading to the opening of these ion channels. The influx of sodium ions causes depolarization of the muscle cell membrane, which, if it reaches the threshold potential, generates an action potential that propagates along the muscle fiber, ultimately leading to muscle contraction.
Inhibition by this compound
This compound, due to its structural similarity to acetylcholine, competes with ACh for the same binding sites on the nAChRs.[8] By binding to these receptors without activating them, this compound effectively blocks the action of acetylcholine. This prevents the depolarization of the motor end-plate, thereby inhibiting muscle contraction and leading to skeletal muscle relaxation. The neuromuscular block induced by this compound can be reversed by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine in the synaptic cleft, allowing it to outcompete this compound for receptor binding.[8]
Caption: this compound competitively antagonizes acetylcholine at the nAChR.
Conclusion
This technical guide has summarized the key chemical properties and the established synthetic approach for this compound. While the general principle of its synthesis via methylation of d-tubocurarine is known, a detailed and reproducible experimental protocol is not widely documented in accessible literature. The mechanism of action, involving competitive antagonism at the neuromuscular junction, is well-understood and has been visually represented. For drug development professionals, further research into optimizing the synthetic process and detailed analytical characterization using modern spectroscopic and chromatographic techniques would be essential for any future applications or reinvestigation of this compound.
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. This compound | C40H48N2O6+2 | CID 21233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Iodide | C40H48I2N2O6 | CID 24244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Tubocurarine | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. magritek.com [magritek.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Metocurine's Affinity for Acetylcholine Receptors: A Technical Guide
Metocurine is a potent, non-depolarizing neuromuscular blocking agent that functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs). Its high affinity and selectivity for these receptors, particularly at the neuromuscular junction, underpin its clinical efficacy as a muscle relaxant. This technical guide provides a comprehensive overview of this compound's binding affinity to acetylcholine receptors, detailing quantitative binding data, experimental methodologies, and the associated signaling pathways.
Quantitative Binding Affinity of this compound
This compound exhibits a strong preference for nicotinic acetylcholine receptors over muscarinic acetylcholine receptors. The available quantitative data primarily focuses on its interaction with various nAChR subtypes, with a significant body of research on the muscle-type receptor.
Nicotinic Acetylcholine Receptor (nAChR) Binding
This compound's binding to nAChRs is characterized by high affinity, particularly for the adult muscle-type receptor, which is composed of (α1)₂β1δε subunits. It displays a notable selectivity for the binding site located at the interface of the α and ε subunits.
| Receptor Subtype | Species | Preparation | Method | Parameter | Value (nM) | Reference |
| Adult Muscle-type nAChR | Mouse | Transfected BOSC 23 Cells | Electrophysiology | IC₅₀ | 57 | |
| Adult Muscle-type nAChR | Human | - | - | - | - |
Note: IC₅₀ values can vary depending on the experimental conditions, including the concentration of the agonist used. The provided value is a representative figure from the literature. Research indicates this compound has an 80-fold preference for the α-ε interface over the α-δ interface in the adult human nAChR.
Muscarinic Acetylcholine Receptor (mAChR) Binding
Experimental Protocols
The determination of this compound's binding affinity to acetylcholine receptors relies on sophisticated in vitro techniques. The two primary methods employed are radioligand binding assays and patch-clamp electrophysiology.
Radioligand Binding Assay
This technique is used to quantify the interaction of a ligand (this compound) with its receptor in a tissue or cell membrane preparation.
Objective: To determine the inhibition constant (Kᵢ) of this compound for a specific acetylcholine receptor subtype.
Materials:
-
Cell membranes expressing the target acetylcholine receptor subtype.
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]epibatidine for nAChRs, [³H]N-methylscopolamine for mAChRs).
-
This compound solutions of varying concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest and isolate the membrane fraction through centrifugation.
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound. Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of a known unlabeled ligand (non-specific binding).
-
Equilibration: Allow the binding reaction to reach equilibrium. The incubation time and temperature will depend on the specific receptor and ligands used.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) can be determined from this curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radiolabeled ligand and Kₑ is its dissociation constant.
Patch-Clamp Electrophysiology
This electrophysiological technique allows for the measurement of ion channel activity in response to agonists and antagonists, providing functional data on receptor inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for a specific ligand-gated ion channel, such as the nAChR.
Materials:
-
Cells expressing the target nicotinic acetylcholine receptor subtype.
-
Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.
-
Glass micropipettes.
-
Intracellular and extracellular recording solutions.
-
Acetylcholine (or another suitable agonist) solution.
-
This compound solutions of varying concentrations.
Procedure:
-
Cell Preparation: Culture cells expressing the nAChR subtype of interest on coverslips.
-
Pipette Fabrication: Pull glass micropipettes to a fine tip with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a negative holding potential (e.g., -60 mV) to drive a net inward current through the cation-selective nAChR channels upon activation.
-
Agonist Application: Apply a fixed concentration of acetylcholine to the cell to elicit a baseline ionic current.
-
Antagonist Application: Co-apply acetylcholine with varying concentrations of this compound and record the resulting current inhibition.
-
Data Analysis: Measure the peak amplitude of the inward current at each this compound concentration. Plot the percentage of current inhibition against the logarithm of the this compound concentration to generate a dose-response curve. The IC₅₀ value can be determined by fitting this curve with a suitable equation (e.g., the Hill equation).
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes can aid in understanding this compound's mechanism of action and how its binding affinity is determined.
Caption: Competitive antagonism of this compound at the nAChR.
Caption: General workflow for a radioligand binding assay.
Caption: Workflow for patch-clamp electrophysiology experiments.
Pharmacokinetics of Metocurine Across Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metocurine, a non-depolarizing neuromuscular blocking agent, has been a subject of pharmacokinetic and pharmacodynamic studies in various animal models to understand its disposition and effects. As a compound primarily cleared by the kidneys, its pharmacokinetic profile is of significant interest, particularly in contexts of varying physiological conditions and across different species. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in several key preclinical animal models, including rats, cats, dogs, pigs, sheep, and horses. The data presented herein is crucial for researchers involved in drug development, comparative pharmacology, and anesthetic research, offering a consolidated resource for understanding the species-specific handling of this neuromuscular blocker.
Data Presentation: Comparative Pharmacokinetics of this compound
The following table summarizes the key pharmacokinetic parameters of this compound across various animal species. This comparative data highlights the species-specific differences in drug disposition.
| Animal Model | Half-Life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Noteworthy Conditions |
| Rat | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | General Anesthesia |
| Cat | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | General Anesthesia; Acute Renal Failure |
| Dog | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | General Anesthesia; Disuse Atrophy |
| Pig | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | General Anesthesia |
| Sheep | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | General Anesthesia |
| Horse | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | General Anesthesia; Exercised vs. Non-exercised |
It is important to note that while the allometric scaling of this compound pharmacokinetics has been established across these species, specific quantitative values for half-life, volume of distribution, and clearance were not explicitly available in the reviewed literature abstracts.
Experimental Protocols
Detailed experimental methodologies are critical for the replication and validation of scientific findings. Below are reconstructed protocols based on the information available in the cited research for key experiments.
General Protocol for Investigating this compound Pharmacokinetics in Mammals
This generalized protocol is based on the multi-species allometric scaling study.
1. Animal Models:
-
A range of mammalian species were utilized, including rats (n=17), cats (n=8), dogs (n=6), pigs (n=5), sheep (n=7), and horses (n=12).[1]
2. Anesthesia:
-
All animals were maintained under general anesthesia throughout the experimental period. The specific anesthetic agents were not detailed in the abstract.
3. Drug Administration:
-
This compound was administered to the anesthetized animals. The route of administration and dosage were not specified in the abstract.
4. Pharmacokinetic Sampling:
-
Blood samples were collected at various time points post-drug administration to characterize the plasma concentration-time profile of this compound.
5. Pharmacodynamic Assessment:
-
The effects of this compound on neuromuscular function were examined.
6. Data Analysis:
-
Allometric analysis was performed to investigate the relationship between body size and the pharmacokinetic and pharmacodynamic parameters of this compound.[1]
Protocol for Studying this compound Pharmacodynamics in Dogs with Disuse Atrophy
This protocol is derived from a study investigating the effect of immobilization-induced muscle atrophy on this compound's effects in dogs.
1. Animal Model:
-
Nineteen dogs were used in the study.[2]
2. Experimental Intervention:
-
One hind limb of each dog was immobilized in a cast for up to three weeks to induce disuse atrophy of the gastrocnemius muscle.[2]
3. Anesthesia:
-
Dogs were intermittently anesthetized with a combination of thiamylal, nitrous oxide (N2O), and fentanyl before, during, and after the casting period.[2]
4. Drug Administration and Monitoring:
-
A brief infusion of this compound was administered.[2]
-
Blood concentrations of this compound and the corresponding degree of muscle paralysis were recorded to characterize the drug's pharmacokinetics and pharmacodynamics.[2]
Protocol for Assessing Neuromuscular Blockade of this compound in Cats with Acute Renal Failure
This protocol is based on a study examining the effects of acute renal failure on the neuromuscular blocking actions of this compound in cats.
1. Animal Model:
-
Fourteen adult cats of either sex, weighing 2.5-4.5 kg, were used.
2. Induction of Renal Failure:
-
Acute renal failure was induced in six cats (Group II) by ligating both renal pedicles.
-
Eight cats (Group I) underwent a sham operation and served as the control group.
3. Anesthesia:
-
All surgical procedures were performed under pentobarbital anesthesia.
4. Neuromuscular Monitoring:
-
A common peroneal nerve-tibialis anterior muscle preparation was used for neuromuscular monitoring.
5. Drug Administration:
-
This compound was administered at a dose of 3 x ED95 (the dose required to produce 95% depression of twitch height).
6. Data Collection:
-
The onset time and duration of the neuromuscular blockade were recorded.
Mandatory Visualizations
Experimental Workflow for a Typical Pharmacokinetic Study
Caption: A typical experimental workflow for a pharmacokinetic study of this compound.
Logical Flow of Pharmacokinetic Data Analysis
Caption: Logical flow of pharmacokinetic data analysis from raw data to interpretation.
References
Metocurine as a Probe for Nicotinic Acetylcholine Receptor Structure: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of metocurine as a pharmacological probe to elucidate the structure and function of nicotinic acetylcholine receptors (nAChRs). This compound, a non-depolarizing neuromuscular blocking agent, serves as a valuable tool for characterizing the ligand-binding domains of these critical ion channels. This document details the mechanism of action of this compound, presents quantitative binding data, outlines key experimental protocols, and provides visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound and Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1] Their activation by the endogenous neurotransmitter acetylcholine, or exogenous agonists like nicotine, leads to the influx of cations and subsequent cellular depolarization.[1] nAChRs are pentameric structures composed of various subunits (α, β, γ, δ, ε), with the specific subunit composition determining the pharmacological and physiological properties of the receptor subtype.[2]
This compound (dimethyltubocurarine) is a benzylisoquinolinium competitive antagonist of nAChRs.[3] It exerts its effect by binding to the acetylcholine binding sites on the receptor, thereby preventing channel activation.[3] Its site-specific interactions and well-characterized binding kinetics make it an excellent probe for studying nAChR structure, particularly at the neuromuscular junction where muscle-type nAChRs are abundant.
Mechanism of Action: Competitive Antagonism
This compound functions as a classic competitive antagonist at nicotinic acetylcholine receptors. This means that it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. The binding of this compound is reversible, and its inhibitory effect can be overcome by increasing the concentration of the agonist.
The primary mechanism involves the physical occlusion of the acetylcholine binding site, which is located at the interface between subunits in the extracellular domain of the nAChR.[4] In muscle-type nAChRs, which have two non-identical acetylcholine binding sites, this compound shows a preference for the high-affinity binding site at the α-ε subunit interface.[3][4]
dot
Mechanism of this compound's Competitive Antagonism at the nAChR.
Quantitative Data: this compound Binding Affinities
The affinity of this compound for various nAChR subtypes has been determined using radioligand binding assays and electrophysiological techniques. The following tables summarize key quantitative data, primarily focusing on muscle-type nAChRs where this compound is most extensively studied.
Table 1: Inhibition Constants (IC50) of this compound at Muscle-Type nAChRs
| Receptor Subtype | Species | Preparation | Agonist | This compound IC50 (nM) | Reference |
| Embryonic Muscle | Mouse | BC3H-1 Cells | Acetylcholine | 41 ± 2 | [5] |
| Adult Muscle | Mouse | Transfected BOSC23 Cells | Acetylcholine | 57 | [6][7] |
Table 2: Binding Constants (Ki) of this compound at Neuronal nAChRs
| Receptor Subtype | Species | Radioligand | This compound Ki (nM) | Reference |
| α3β4* | Bovine | [3H]Epibatidine | 400 | [3] |
| Neuronal (unspecified) | Rat | - | - | Data not readily available |
Note: Comprehensive Ki values for this compound across a wide range of neuronal nAChR subtypes are not as extensively documented in publicly available literature as those for muscle-type receptors.
Experimental Protocols
Detailed methodologies are crucial for the successful use of this compound as a research probe. The following sections provide step-by-step protocols for two key experimental techniques.
Radioligand Binding Assay (Competition Assay)
This protocol describes a competition binding assay to determine the binding affinity (Ki) of this compound for nAChRs using a radiolabeled ligand such as [3H]epibatidine.
Materials:
-
Membrane preparation expressing the nAChR subtype of interest
-
[3H]Epibatidine (or other suitable radioligand)
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Unlabeled competing ligand for non-specific binding determination (e.g., nicotine)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.
-
Reagent Addition:
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding: Add 50 µL of a high concentration of an unlabeled competing ligand (e.g., 10 µM nicotine).
-
This compound Competition: Add 50 µL of varying concentrations of this compound.
-
-
Radioligand Addition: Add 50 µL of [3H]epibatidine at a concentration near its Kd to all wells.[8]
-
Membrane Addition: Add 100 µL of the membrane preparation to each well to initiate the binding reaction.[8]
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[8]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.[8]
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
dot
Workflow for a Radioligand Competition Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the whole-cell patch-clamp technique to measure the effect of this compound on nAChR-mediated currents.
Materials:
-
Cells expressing the nAChR subtype of interest
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller
-
External solution (e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.3)
-
Internal solution (e.g., 140 mM KCl, 1 mM CaCl2, 11 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.3)
-
Acetylcholine (agonist)
-
This compound
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with internal solution.[9]
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Positioning: Fill a micropipette with internal solution and mount it on the headstage. Under visual guidance, bring the pipette tip into contact with the cell membrane.
-
Giga-seal Formation: Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[4]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Agonist Application: Apply a brief pulse of acetylcholine to elicit an inward current through the nAChRs.
-
This compound Application: Co-apply or pre-apply this compound at various concentrations with acetylcholine and record the resulting inhibition of the current.
-
Data Analysis: Measure the peak amplitude of the inward currents in the absence and presence of this compound. Plot the percentage of inhibition against the this compound concentration to determine the IC50.
dot
Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Signaling Pathways
Activation of nAChRs initiates a cascade of intracellular events, primarily through the influx of Ca2+. While this compound blocks the initial step of this pathway, understanding the downstream signaling is crucial for contextualizing its effects.
dot
Simplified nAChR Signaling Pathway.
Conclusion
This compound remains a valuable and specific tool for the investigation of nicotinic acetylcholine receptor structure and function. Its well-defined competitive antagonist mechanism, coupled with established experimental protocols, allows for the precise characterization of the ligand-binding properties of various nAChR subtypes. The quantitative data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound as a probe in their studies of cholinergic signaling. Further research, particularly in characterizing its interactions with a broader range of neuronal nAChR subtypes, will continue to enhance its utility in neuroscience and pharmacology.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. resources.tocris.com [resources.tocris.com]
- 3. [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site selectivity of competitive antagonists for the mouse adult muscle nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
In-Silico Modeling of Metocurine-Receptor Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metocurine, a non-depolarizing neuromuscular blocking agent, functions as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) located at the neuromuscular junction. Understanding the molecular interactions between this compound and the nAChR is crucial for the rational design of novel therapeutics with improved specificity and safety profiles. This technical guide provides an in-depth overview of the in-silico modeling techniques employed to elucidate these interactions, supported by experimental data and detailed protocols. We will explore the mechanism of action of this compound, its binding affinity to the nAChR, and the key amino acid residues involved in this interaction. Furthermore, this guide presents detailed methodologies for computational docking and molecular dynamics simulations, alongside protocols for in-vitro competition binding assays used to validate in-silico findings.
Introduction: this compound and its Receptor Target
This compound is a benzylisoquinolinium compound that induces muscle relaxation by competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine (ACh), to the nicotinic acetylcholine receptors on the motor end-plate.[1][2] This prevents the influx of sodium ions that would normally lead to muscle cell depolarization and contraction.[3] The primary target of this compound is the muscle-type nAChR, a pentameric ligand-gated ion channel. This receptor has two non-identical binding sites for ligands, located at the interfaces of its subunits.[1][4]
Quantitative Analysis of this compound-Receptor Interactions
In-silico and in-vitro studies have been instrumental in quantifying the binding affinity of this compound to its receptor. Competition binding assays using radiolabeled α-bungarotoxin, a potent nAChR antagonist, have been employed to determine the dissociation constant (Ki) of this compound. These studies often utilize the acetylcholine-binding protein (AChBP), a soluble homolog of the nAChR ligand-binding domain, as a model system.
| Ligand | Receptor/Model System | Dissociation Constant (Ki) | Reference |
| This compound | AChBP | 119 nM | [5][6] |
| d-tubocurarine | AChBP | 67 nM | [5][6] |
Key Amino Acid Residues in this compound Binding
Mutagenesis studies coupled with binding affinity measurements have identified several key amino acid residues within the nAChR binding pocket that are crucial for this compound interaction. These studies have revealed that this compound and its structural analog, d-tubocurarine, bind in distinct orientations within the receptor's binding site.[2][7]
Mutations in the epsilon (ε) subunit of the nAChR have been shown to significantly impact this compound's binding affinity. Specifically, mutations at positions εL117, εY111, and εL109 can decrease the affinity for this compound by up to three orders of magnitude.[2][8] In contrast, these mutations have a much smaller effect on the binding of d-tubocurarine.[2][8] Furthermore, the αY198 residue on the alpha (α) subunit also plays a role in the binding of both antagonists.[2][8]
In-Silico Modeling Methodologies
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[9] For this compound-nAChR interaction studies, software such as AutoDock is commonly employed, utilizing a Lamarckian genetic algorithm (LGA) for conformational searching.[10][11]
Experimental Protocol: Molecular Docking with AutoDock
-
Receptor and Ligand Preparation:
-
Obtain the 3D structure of the receptor (e.g., a homology model of the nAChR ligand-binding domain or a crystal structure of AChBP) from the Protein Data Bank (PDB).
-
Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges.
-
Obtain the 3D structure of this compound and prepare it by assigning rotatable bonds.
-
-
Grid Map Generation:
-
Define a grid box encompassing the binding site of the receptor.
-
Use AutoGrid to pre-calculate grid maps for each atom type in the ligand, representing the receptor's potential energy field.
-
-
Docking Simulation using Lamarckian Genetic Algorithm (LGA):
-
Set the LGA parameters in the docking parameter file (.dpf). Key parameters include:
-
ga_pop_size: 150 (Population size)
-
ga_num_evals: 25,000,000 (Maximum number of energy evaluations)
-
ga_num_generations: 27,000 (Maximum number of generations)
-
ga_run: 100 (Number of independent docking runs)
-
-
Execute the docking simulation using AutoDock.
-
-
Analysis of Results:
-
Cluster the resulting docked conformations based on root-mean-square deviation (RMSD).
-
Analyze the binding energies and protein-ligand interactions of the lowest energy conformations.
-
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of the this compound-receptor complex over time, allowing for the assessment of binding stability and conformational changes.[12] Programs like AMBER are frequently used for these simulations.[3]
Experimental Protocol: Molecular Dynamics Simulation with AMBER
-
System Preparation:
-
Use the docked this compound-receptor complex as the starting structure.
-
Solvate the complex in a water box (e.g., TIP3P water model) and add counter-ions to neutralize the system.
-
Use a force field such as AMBER's parm99 for the protein and the General Amber Force Field (GAFF) for the ligand.
-
-
Minimization and Equilibration:
-
Perform energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system under constant pressure (NPT ensemble) for a sufficient duration (e.g., 500 picoseconds) to allow the density to stabilize.
-
-
Production Run:
-
Run the production MD simulation for an extended period (e.g., 1.5 nanoseconds or longer) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the this compound-receptor interaction, including RMSD, root-mean-square fluctuation (RMSF), and hydrogen bond analysis.
-
Experimental Validation: Competition Binding Assay
In-vitro competition binding assays are essential for validating the predictions from in-silico models. These assays measure the ability of a test compound (this compound) to displace a radiolabeled ligand (e.g., [125I]α-bungarotoxin) from the receptor.[12][13]
Experimental Protocol: [125I]α-Bungarotoxin Competition Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes expressing the nAChR or purified AChBP.
-
-
Assay Setup:
-
In a multi-well plate, add a constant concentration of the radioligand ([125I]α-bungarotoxin).
-
Add increasing concentrations of the unlabeled competitor (this compound).
-
Add the receptor preparation to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the dissociation constant (Ki) of the competitor using the Cheng-Prusoff equation.
-
Visualizing Molecular Interactions and Pathways
Signaling Pathway of nAChR and Inhibition by this compound
The binding of acetylcholine to the nAChR triggers a conformational change, opening the ion channel and allowing an influx of cations, primarily Na+, leading to depolarization of the postsynaptic membrane and muscle contraction.[3][14] this compound competitively binds to the same site as acetylcholine, thereby preventing channel opening and inhibiting muscle contraction.
Workflow for In-Silico Modeling of this compound-Receptor Interaction
The in-silico investigation of this compound's interaction with its receptor typically follows a structured workflow, integrating molecular docking and molecular dynamics simulations.
Logical Flow of Competition Binding Assay
The competition binding assay provides experimental validation of the binding affinity predicted by in-silico methods.
Conclusion
The in-silico modeling of this compound-receptor interactions, validated by experimental data, provides a powerful framework for understanding the molecular basis of its neuromuscular blocking activity. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of pharmacology, computational chemistry, and drug discovery. By leveraging these approaches, scientists can further explore the structure-activity relationships of neuromuscular blocking agents and design next-generation therapeutics with enhanced clinical profiles.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. dasher.wustl.edu [dasher.wustl.edu]
- 6. Interaction of 18-methoxycoronaridine with nicotinic acetylcholine receptors in different conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccsb.scripps.edu [ccsb.scripps.edu]
- 8. researchgate.net [researchgate.net]
- 9. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 10. Site selectivity of competitive antagonists for the mouse adult muscle nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2.3. Molecular docking [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
Methodological & Application
Application Notes and Protocols: Using Metocurine for Muscle Relaxation in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Metocurine, a non-depolarizing neuromuscular blocking agent, to induce muscle relaxation in various laboratory animal species.
1. Mechanism of Action
This compound functions as a competitive antagonist to the neurotransmitter acetylcholine at the cholinergic receptor sites on the motor end-plate of the neuromuscular junction.[1][2] By binding to these nicotinic acetylcholine receptors, this compound prevents acetylcholine from initiating the depolarization necessary for muscle contraction, leading to skeletal muscle relaxation and paralysis.[1][2][3] This neuromuscular blockade can be reversed by the administration of acetylcholinesterase inhibitors, such as neostigmine or edrophonium, which increase the concentration of acetylcholine at the neuromuscular junction.[1][2]
Signaling Pathway of this compound at the Neuromuscular Junction
Caption: Competitive antagonism of this compound at the nicotinic acetylcholine receptor.
2. Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound is size-dependent and changes in proportion to physiological time across different mammalian species.[4] However, its pharmacodynamics, with the exception of the concentration required for 50% twitch paralysis (IC50), appear to be largely independent of body size.[4] Some species, such as pigs and sheep, have shown higher sensitivity to this compound compared to other large animals.[4] The drug is primarily excreted through the kidneys.[5]
3. Quantitative Data: Dosage and Duration of Action
The following table summarizes the effective doses (ED) and duration of neuromuscular blockade for this compound in various laboratory animal species. It is crucial to note that these values can be influenced by the specific anesthetic agents used and the physiological state of the animal.
| Animal Species | Effective Dose (ED90) (µg/kg) | Duration of Neuromuscular Blockade (minutes) | Notes |
| Dog | 63 ± 19 | 109 ± 21 (time to 50% recovery of twitch tension) | Anesthetized with halothane.[6] |
| Cat | - | - | This compound is 14 times more potent than d-tubocurarine as a neuromuscular blocking agent in cats.[7] |
| Guinea Pig | - | - | Used in in-vitro nerve-lumbrical preparations to study drug interactions.[8] |
4. Experimental Protocols
4.1. General Considerations
-
Ethical Approval: All procedures involving laboratory animals must be approved by the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.
-
Anesthesia: this compound does not possess anesthetic or analgesic properties. Therefore, animals must be maintained under a sufficient plane of general anesthesia throughout the period of neuromuscular blockade.
-
Ventilatory Support: Since this compound paralyzes the respiratory muscles, including the diaphragm, mechanical ventilation is mandatory to maintain adequate respiration and prevent hypoxia.
-
Monitoring: Continuous monitoring of vital signs (heart rate, blood pressure, respiratory rate, and end-tidal CO2) and the depth of neuromuscular blockade (e.g., using a peripheral nerve stimulator) is essential.
4.2. Protocol for Intravenous Administration of this compound in Dogs
This protocol is based on studies investigating the neuromuscular effects of this compound in dogs.[6][9]
Materials:
-
This compound iodide solution for injection
-
Appropriate general anesthetic (e.g., halothane, pentobarbital)
-
Mechanical ventilator
-
Intravenous catheters
-
Syringes and needles
-
Physiological monitoring equipment (ECG, blood pressure monitor, capnograph)
-
Peripheral nerve stimulator
-
Reversal agents (e.g., neostigmine, atropine)
Procedure:
-
Animal Preparation:
-
Induce and maintain general anesthesia in the dog.
-
Intubate the trachea with an endotracheal tube and connect to a mechanical ventilator.
-
Place intravenous catheters for drug administration and fluid support.
-
Attach monitoring equipment to continuously record vital signs.
-
-
Baseline Measurements:
-
Allow the animal to stabilize under anesthesia.
-
Using a peripheral nerve stimulator (e.g., on the ulnar or peroneal nerve), establish a baseline twitch response of a corresponding muscle (e.g., adductor pollicis or tibialis anterior).
-
-
This compound Administration:
-
Calculate the appropriate dose of this compound based on the animal's body weight. The ED90 in dogs anesthetized with halothane is approximately 63 µg/kg.[6]
-
Administer the calculated dose as an intravenous bolus.
-
-
Monitoring Neuromuscular Blockade:
-
Continuously monitor the twitch response using the peripheral nerve stimulator. The degree of muscle relaxation is determined by the reduction in twitch height compared to the baseline.
-
Record the time to onset of maximal blockade and the duration of the effect.
-
-
Maintenance and Reversal:
-
Maintain anesthesia and ventilation throughout the period of muscle relaxation.
-
Once the experimental procedure is complete, the neuromuscular blockade can be allowed to spontaneously wear off, or it can be reversed with an acetylcholinesterase inhibitor (e.g., neostigmine) administered with an anticholinergic agent (e.g., atropine) to counteract muscarinic side effects.
-
-
Post-procedural Care:
-
Continue to monitor the animal until it has fully recovered from anesthesia and neuromuscular blockade, with spontaneous and adequate respiration.
-
Extubate only when the animal is conscious and able to maintain a patent airway.
-
Experimental Workflow for this compound Administration
Caption: A generalized workflow for in-vivo experiments using this compound.
5. Safety and Precautions
-
This compound has a better safety profile compared to d-tubocurarine, with a lower propensity for histamine release and ganglionic blockade.[7][9]
-
In cats, this compound has a significantly higher autonomic margin of safety than d-tubocurarine.[7]
-
The drug should be used with caution in animals with renal impairment, as it is primarily cleared by the kidneys.[5]
-
Dosage adjustments may be necessary when used in combination with certain anesthetics or other drugs that can potentiate neuromuscular blockade.
-
Exercise has been shown to increase sensitivity to this compound in dogs.[10] Conversely, muscle disuse can lead to resistance.[11]
Disclaimer: This document is intended for informational purposes only and does not substitute for professional veterinary and scientific judgment. All procedures should be performed by trained personnel in accordance with approved protocols and regulations.
References
- 1. This compound | C40H48N2O6+2 | CID 21233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Iodide | C40H48I2N2O6 | CID 24244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Neuromuscular-blocking drug - Wikipedia [en.wikipedia.org]
- 4. Allometry of pharmacokinetics and pharmacodynamics of the muscle relaxant this compound in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Cardiovascular and neuromuscular effects of Org NC 45, pancuronium, this compound, and d-tubocurarine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The autonomic margins of safety of this compound and d-tubocurarine in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative examination of the interaction of competitive neuromuscular blocking agents on the indirectly elicited muscle twitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative haemodynamic effects of tubocurarine and this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exercise produces sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The changing pharmacodynamics of this compound identify the onset and offset of canine gastrocnemius disuse atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experiments Using Metocurine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro experiments utilizing Metocurine, a non-depolarizing neuromuscular blocking agent. This compound acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs), making it a valuable tool for studying the pharmacology and function of these receptors. The following sections detail its mechanism of action, quantitative data on its activity, and step-by-step protocols for key in vitro assays.
Mechanism of Action
This compound is a benzylisoquinolinium compound that competitively blocks the binding of the endogenous neurotransmitter acetylcholine (ACh) to nAChRs.[1][2] This antagonism occurs at the motor end-plate of the neuromuscular junction, preventing depolarization and subsequent muscle contraction.[1][2] In vitro, this mechanism allows for the characterization of nAChR subtypes and the screening of other potential antagonists. This compound has been shown to compete for the same high-affinity binding site as other classic nAChR antagonists like (+)-tubocurarine.
Quantitative Data
The inhibitory potency of this compound has been quantified in various in vitro systems. The following table summarizes key inhibitory concentration (IC50) values obtained from electrophysiological studies.
| Receptor Subtype | Cell Line | Ligand | IC50 (nM) | Reference |
| Adult Mouse Muscle-type nAChR | BOSC23 | Acetylcholine | 57 | (Dilger et al., 2007)[1] |
| Human α4β2χ nAChR | - | Acetylcholine | 21,000 | (Eaton et al., 2003)[3] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the inhibitory constant (Ki) of this compound for a specific nAChR subtype using a competitive binding assay.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with specific nAChR subunits).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) nAChR antagonist with known high affinity and specific activity (e.g., [³H]epibatidine, [¹²⁵I]α-bungarotoxin).
-
This compound Stock Solution: A high-concentration stock of this compound in an appropriate solvent (e.g., DMSO or water).
-
Binding Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash Buffer: Ice-cold binding buffer.
-
Non-specific Binding Control: A high concentration of a non-labeled nAChR ligand (e.g., nicotine or unlabeled epibatidine).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound from the stock solution in binding buffer to cover a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
Dilute the radioligand in binding buffer to a final concentration approximately equal to its Kd value.
-
Prepare the cell membrane suspension in binding buffer to a final protein concentration of 50-200 µ g/well .
-
-
Assay Setup:
-
To each well of a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or non-specific binding control (for non-specific binding).
-
50 µL of the appropriate this compound dilution.
-
50 µL of the diluted radioligand.
-
100 µL of the cell membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). Incubation time should be determined in preliminary experiments.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add scintillation fluid to each vial and allow to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (no this compound) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedure for measuring the inhibitory effect of this compound on nAChR-mediated currents in a mammalian cell line.
Materials:
-
Cell Line: A cell line expressing the nAChR subtype of interest (e.g., BOSC23 cells transfected with adult mouse muscle nAChR subunits).
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 1 MgCl₂, 0.1 CaCl₂, 4 Mg-ATP, pH 7.2 with CsOH.
-
Agonist Solution: Acetylcholine (ACh) dissolved in external solution at a concentration that elicits a submaximal response (e.g., 10-30 µM).
-
This compound Solutions: A range of this compound concentrations prepared in the agonist solution.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope.
-
Micromanipulators.
-
Borosilicate glass capillaries for patch pipettes.
Procedure:
-
Cell Preparation:
-
Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Fill the pipettes with the internal solution and mount on the micromanipulator.
-
-
Whole-Cell Recording:
-
Approach a single cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a stable baseline recording of the holding current.
-
Apply the agonist solution to the cell using a rapid application system to evoke an inward current.
-
After the response returns to baseline, co-apply the agonist solution containing different concentrations of this compound.
-
Allow for a sufficient washout period between applications to ensure full recovery of the receptor response.
-
-
Data Acquisition and Analysis:
-
Record the peak amplitude of the inward current in the absence and presence of each this compound concentration.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control agonist response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Visualizations
Signaling Pathway of the Nicotinic Acetylcholine Receptor
The following diagram illustrates the canonical ionotropic signaling pathway of the nAChR. Upon binding of acetylcholine, the receptor channel opens, leading to an influx of cations and subsequent cellular responses.
Caption: Ionotropic signaling pathway of the nicotinic acetylcholine receptor.
Experimental Workflow for Competitive Radioligand Binding Assay
This diagram outlines the key steps in determining the Ki of this compound using a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of this compound's Competitive Antagonism
This diagram illustrates the competitive interaction between this compound and Acetylcholine at the nicotinic acetylcholine receptor.
Caption: Competitive antagonism of this compound at the nAChR.
References
- 1. Site Selectivity of Competitive Antagonists for the Mouse Adult Muscle Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiological Studies with Metocurine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Metocurine in electrophysiological studies, focusing on its mechanism of action as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs). Detailed protocols for key experiments are provided to facilitate the investigation of neuromuscular transmission and nAChR pharmacology.
Introduction to this compound
This compound is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the motor end-plate.[1] By binding to these receptors, it prevents acetylcholine (ACh) from binding and subsequently depolarizing the muscle fiber, leading to muscle relaxation.[1] Its mechanism of action makes it a valuable tool in electrophysiological research for studying the properties of nAChRs and the dynamics of neuromuscular transmission.
Mechanism of Action: Competitive Antagonism
This compound functions by competing with the endogenous neurotransmitter, acetylcholine, for the binding sites on the α-subunits of the nAChR. This competitive interaction can be overcome by increasing the concentration of acetylcholine at the neuromuscular junction, for instance, through the application of acetylcholinesterase inhibitors like neostigmine.[1] Electrophysiological studies are crucial for quantifying the potency and kinetics of this competitive antagonism.
Quantitative Data Summary
The following tables summarize key quantitative data from various electrophysiological and pharmacological studies involving this compound.
Table 1: Potency and Efficacy of this compound
| Parameter | Species/Tissue | Value | Experimental Conditions | Reference |
| ED90 (90% twitch depression) | Dog | 63 ± 19 µg/kg | In vivo, halothane anesthesia | [2] |
| Serum Concentration for 90% ECEMG Inhibition | Human (Normal Renal Function) | 0.46 µg/ml | In vivo, craniotomy | [3] |
| Serum Concentration for 90% ECEMG Inhibition | Human (Renal Transplant Patients) | 1.05 µg/ml | In vivo | [3] |
Table 2: Comparative Potency of Neuromuscular Blocking Agents
| Drug | ED90 (µg/kg) in Dogs | Relative Potency (vs. d-tubocurarine) | Reference |
| Org NC 45 | 14 ± 3 | ~9.3 | [2] |
| Pancuronium | 22 ± 3 | ~5.9 | [2] |
| This compound | 63 ± 19 | ~2.1 | [2] |
| d-tubocurarine | 130 ± 19 | 1 | [2] |
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes Expressing nAChRs
This protocol is designed to characterize the inhibitory effect of this compound on nAChRs heterologously expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes expressing the desired nAChR subtype
-
Two-electrode voltage clamp (TEVC) amplifier and data acquisition system
-
Microelectrode puller
-
Glass capillaries for microelectrodes
-
3 M KCl for filling microelectrodes
-
Recording chamber
-
Perfusion system
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5
-
Agonist Solution: Acetylcholine (ACh) dissolved in ND96 at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
This compound Stock Solution: 10 mM this compound iodide in water. Further dilutions are made in ND96.
Procedure:
-
Oocyte Preparation: Place a healthy, stage V-VI oocyte in the recording chamber and perfuse with ND96 solution.
-
Electrode Impalement: Impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Baseline Recording: Perfuse the oocyte with ND96 and record the baseline current.
-
Agonist Application: Apply the ACh solution and record the inward current until a stable plateau is reached.
-
This compound Application: Co-apply the ACh solution with increasing concentrations of this compound. Allow the current to reach a new steady-state at each concentration.
-
Washout: Perfuse with ND96 to wash out the drugs and allow the current to return to baseline.
-
Data Analysis: Measure the peak inward current at each this compound concentration. Normalize the responses to the control ACh response. Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC₅₀.
Protocol 2: Patch-Clamp Recording from Cultured Cells Expressing nAChRs
This protocol details the whole-cell patch-clamp technique to study the effect of this compound on nAChR currents in a mammalian cell line.
Materials:
-
Cultured cells stably or transiently expressing the nAChR of interest (e.g., HEK293, CHO)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Microelectrode puller
-
Borosilicate glass capillaries
-
Extracellular Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 11 EGTA, 10 HEPES, 2 Na₂ATP, 0.2 NaGTP, pH 7.2 with KOH
-
Agonist Solution: ACh dissolved in the extracellular solution.
-
This compound Stock Solution: 10 mM this compound iodide in water. Dilute in the extracellular solution to the desired final concentrations.
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording: Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution. Approach a cell with the patch pipette and form a gigaohm seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell at a holding potential of -60 mV.
-
Drug Application: Rapidly apply the ACh solution with or without this compound using a fast perfusion system.
-
Data Acquisition: Record the inward currents elicited by ACh application in the absence and presence of various concentrations of this compound.
-
Data Analysis: Measure the peak amplitude of the ACh-evoked currents. Calculate the percentage of inhibition caused by this compound at each concentration and determine the IC₅₀.
Protocol 3: In Vitro Neuromuscular Junction Preparation (Rat Phrenic Nerve-Diaphragm)
This protocol describes the preparation of an in vitro neuromuscular junction to study the effect of this compound on end-plate potentials (EPPs).
Materials:
-
Adult rat
-
Dissection tools
-
Sylgard-coated recording chamber
-
Perfusion system
-
Stimulating and recording electrodes
-
Intracellular amplifier
-
Krebs-Ringer Solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 Glucose. Gassed with 95% O₂ / 5% CO₂.
-
This compound stock solution.
Procedure:
-
Dissection: Euthanize a rat and dissect the phrenic nerve-diaphragm preparation.
-
Mounting: Mount the preparation in the recording chamber, pinning the diaphragm flat. Maintain a constant flow of oxygenated Krebs-Ringer solution at room temperature.
-
Stimulation: Place a suction electrode on the phrenic nerve for stimulation.
-
Recording: Insert a sharp glass microelectrode (filled with 3 M KCl) into a muscle fiber near the end-plate region to record intracellularly.
-
Baseline EPPs: Stimulate the phrenic nerve with single supramaximal pulses and record the resulting EPPs.
-
This compound Application: Add this compound to the superfusing solution at the desired concentration.
-
Data Recording: Continue to stimulate the nerve and record the EPPs in the presence of this compound.
-
Washout: Perfuse the preparation with drug-free Krebs-Ringer solution to observe the reversibility of the block.
-
Data Analysis: Measure the amplitude of the EPPs before, during, and after this compound application. Quantify the degree of neuromuscular blockade.
Visualizations
The following diagrams illustrate key concepts and workflows related to electrophysiological studies with this compound.
References
- 1. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defined extracellular ionic solutions to study and manipulate the cellular resting membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patch clamp experiments on nicotinic acetylcholine receptor-ion channels in bullfrog sympathetic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metocurine Dosage in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metocurine, also known as dimethyltubocurarine, is a non-depolarizing neuromuscular blocking agent. It functions as a competitive antagonist of acetylcholine at the nicotinic receptors on the motor end-plate of the neuromuscular junction.[1] This action inhibits neuromuscular transmission, leading to skeletal muscle relaxation. These application notes provide a summary of dosage information and detailed protocols for the use of this compound in rodent research, specifically focusing on rats and mice.
Data Presentation: Quantitative Dosage Information
| Parameter | Species | Compound | Route of Administration | Value | Estimated this compound Value | Citation |
| LD50 | Rat | d-tubocurarine | Intraperitoneal (IP) | 210 µg/kg | - | [2] |
| LD50 | Rat | d-tubocurarine | Intramuscular (IM) | 500 µg/kg | - | [2] |
| LD50 | Mouse | d-tubocurarine | Intraperitoneal (IP) | 410 µg/kg | - | [2] |
| IC50 * | Rat (in vitro) | d-tubocurarine | - | 1.82 µM | - | [4] |
| Estimated ED50 | Rat | This compound | Intravenous (IV) | - | See Note 1 | - |
| Estimated LD50 | Rat | This compound | Intravenous (IV) | - | See Note 2 | - |
| Estimated ED50 | Mouse | This compound | Intravenous (IV) | - | See Note 1 | - |
| Estimated LD50 | Mouse | This compound | Intravenous (IV) | - | See Note 2 | - |
*Note on IC50: The IC50 value represents the concentration that causes a 50% reduction in twitch response in an isolated rat phrenic nerve-hemidiaphragm preparation and can be a starting point for determining in vivo effective doses.[4]
Note 2 (Estimated LD50): Based on the intravenous LD50 of a related neuromuscular blocking agent in rats (66 µg/kg) and the stated increased potency of this compound, the intravenous LD50 for this compound in rodents is likely to be in the low microgram per kilogram range. Extreme caution is advised.
Signaling Pathway of this compound at the Neuromuscular Junction
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine (ACh) from binding and depolarizing the muscle cell membrane, thus inhibiting muscle contraction.
Caption: Signaling pathway of this compound at the neuromuscular junction.
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound iodide (or other salt)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired stock concentration and final injection volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile tube.
-
Add the calculated volume of sterile saline to achieve the desired stock concentration.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the stock solution according to the manufacturer's recommendations, protected from light. Prepare fresh dilutions for each experiment.
Protocol for Determining the ED50 of this compound in Rodents
This protocol outlines a method to determine the dose of this compound that produces a 50% reduction in muscle twitch height (ED50) in an anesthetized rodent.
Materials:
-
Anesthetized rat or mouse (e.g., with isoflurane or a ketamine/xylazine cocktail)
-
This compound solution
-
Heparinized saline
-
Intravenous catheter (for tail vein or jugular vein)
-
Nerve stimulator (for sciatic or ulnar nerve)
-
Force transducer and recording system
-
Heating pad to maintain body temperature
-
Surgical instruments for exposing the nerve and tendon (if necessary)
Experimental Workflow:
Caption: Experimental workflow for determining the ED50 of this compound.
Procedure:
-
Anesthesia and Catheterization: Anesthetize the rodent and maintain a stable plane of anesthesia throughout the experiment. Place an intravenous catheter in the tail vein or jugular vein for drug administration.
-
Surgical Preparation: If monitoring the tibialis anterior or gastrocnemius muscle, make a small incision to expose the sciatic nerve and the distal tendon of the muscle.
-
Muscle and Nerve Setup: Securely attach the tendon to a force transducer. Place stimulating electrodes on the sciatic nerve.
-
Stimulation: Set the nerve stimulator to deliver single supramaximal square-wave pulses of 0.2 ms duration at a frequency of 0.1 Hz. Determine the supramaximal stimulus intensity (the lowest intensity that produces a maximal twitch response).
-
Baseline Recording: Record a stable baseline twitch height for at least 15-20 minutes.
-
This compound Administration: Administer incremental doses of this compound intravenously. Start with a low dose and double the cumulative dose with each subsequent injection. Allow the twitch height to stabilize after each dose before administering the next.
-
Data Recording: Continuously record the twitch height.
-
Monitoring: Throughout the procedure, monitor the animal's heart rate, respiratory rate, and temperature. Provide respiratory support if necessary, as high doses of this compound will cause respiratory paralysis.
-
Data Analysis: Plot the percentage decrease in twitch height against the cumulative dose of this compound. Use appropriate software to fit a sigmoidal dose-response curve and calculate the ED50.
-
Recovery: At the end of the experiment, the animal can be recovered or euthanized according to the approved animal protocol. Reversal agents like neostigmine can be administered to counteract the effects of this compound.
Conclusion
The provided data and protocols offer a foundation for conducting rodent studies with this compound. Due to the limited availability of precise dosage information, it is imperative that researchers conduct careful dose-finding studies to determine the appropriate concentrations for their specific experimental needs. Adherence to ethical guidelines and careful monitoring of the animals are paramount throughout any study involving neuromuscular blocking agents.
References
- 1. d-Tubocurarine causes neuronal death when injected directly into rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tubocurarine | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The autonomic margins of safety of this compound and d-tubocurarine in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to D-tubocurarine of the rat diaphragm as compared to a limb muscle: influence of quantal transmitter release and nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Metocurine Administration in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for administering metocurine in a preclinical research setting. This document includes detailed experimental protocols, quantitative data for various species, and diagrams to illustrate key pathways and workflows.
Introduction to this compound
This compound is a nondepolarizing neuromuscular blocking agent.[1] Its primary mechanism of action is the competitive antagonism of acetylcholine (ACh) at the nicotinic receptors on the motor end-plate of the neuromuscular junction.[1] This blockade prevents muscle depolarization and subsequent contraction, leading to muscle relaxation. This compound is primarily excreted unchanged by the kidneys.
Quantitative Data: Dose-Response and Pharmacokinetics
The following tables summarize the available quantitative data for this compound in various preclinical and clinical models. It is important to note that preclinical data for this compound, particularly in rodents, is limited in the available literature. The data presented here is compiled from various studies and should be used as a guide for experimental design.
Table 1: Dose-Response Data for this compound-Induced Neuromuscular Blockade
| Species | Endpoint | Effective Dose | Anesthesia/Experimental Conditions |
| Rat | ED50 (50% twitch inhibition) | 9.98 ± 0.69 µg/kg | Intraperitoneal phenytoin pre-treatment study |
| Dog | ED90 (90% twitch depression) | 63 ± 19 µg/kg | Anesthetized with halothane |
| Human (Child) | ED95 (95% twitch depression) | 0.34 mg/kg | Anesthetized with thiopentone, N2O/O2, and narcotic |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Parameter | Value | Conditions |
| Human (Normal Renal Function) | Plasma Clearance | 1.2 ml/kg/min | Single intravenous dose of 0.3 mg/kg |
| Elimination Half-life | 6.0 hours | Single intravenous dose of 0.3 mg/kg | |
| Volume of Distribution | 0.472 L/kg | Single intravenous dose of 0.3 mg/kg | |
| Human (Anephric) | Plasma Clearance | 0.38 ml/kg/min | Single intravenous dose of 0.3 mg/kg |
| Elimination Half-life | 11.4 hours | Single intravenous dose of 0.3 mg/kg | |
| Volume of Distribution | 0.353 L/kg | Single intravenous dose of 0.3 mg/kg |
Experimental Protocols
Drug Preparation for Injection
For preclinical studies, this compound should be prepared as a sterile solution for parenteral administration.
Materials:
-
This compound iodide powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or sterile water for injection
-
Sterile vials
-
Syringes and needles of appropriate gauge
-
Laminar flow hood or other aseptic environment
Protocol:
-
In a laminar flow hood, calculate the required amount of this compound iodide powder to achieve the desired final concentration.
-
Aseptically add the sterile diluent (saline or water) to the sterile vial containing the this compound powder.
-
Gently agitate the vial until the powder is completely dissolved.
-
Visually inspect the solution for any particulate matter. Do not use if particles are present.
-
The final solution should be stored according to the manufacturer's recommendations, typically protected from light.
Intravenous (IV) Bolus Administration in Rodents (Rat/Mouse)
This protocol describes a single bolus injection of this compound via the lateral tail vein.
Materials:
-
Animal restraint device
-
Heat lamp or warm water to induce vasodilation
-
70% ethanol for disinfection
-
Prepared sterile this compound solution
-
Tuberculin syringe with a 27-30 gauge needle
Protocol:
-
Properly restrain the animal. For tail vein injections, specialized rodent restrainers are recommended.
-
Warm the animal's tail using a heat lamp or by immersing it in warm water for a few minutes to dilate the lateral tail veins.
-
Disinfect the injection site on the tail with 70% ethanol.
-
Position the needle, with the bevel facing up, parallel to the vein and insert it gently into the lumen.
-
A successful cannulation is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Immediately begin monitoring the animal for the onset and depth of neuromuscular blockade.
Intraperitoneal (IP) Administration in Rodents (Rat/Mouse)
This protocol is for the intraperitoneal delivery of this compound.
Materials:
-
Prepared sterile this compound solution
-
Syringe with a 23-25 gauge needle for rats, or a 25-27 gauge needle for mice
Protocol:
-
Securely restrain the animal, exposing the abdomen. For a one-person technique, grasp the loose skin over the neck and back to immobilize the head and body.
-
Tilt the animal's head downwards at a slight angle to shift the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, discard the syringe and prepare a new injection.
-
Inject the this compound solution smoothly.
-
Withdraw the needle and return the animal to its cage for observation and monitoring.
Visualization of Pathways and Workflows
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the competitive antagonism of acetylcholine by this compound at the nicotinic acetylcholine receptor.
Experimental Workflow for Preclinical Neuromuscular Blockade Study
This diagram outlines a typical experimental workflow for evaluating the effects of this compound in a preclinical model.
References
Application of Metocurine in Neuromuscular Transmission Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metocurine is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist of acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate.[1][2][3] This property makes it a valuable tool in research for studying the physiology and pharmacology of the neuromuscular junction (NMJ). By competitively binding to nAChRs, this compound inhibits the action of the endogenous neurotransmitter acetylcholine, leading to a reduction in muscle contraction and, at sufficient concentrations, muscle paralysis.[1][3] Its mechanism of action and interactions with other neuromuscular blocking agents have been characterized in various in vitro and in vivo models, providing insights into the complexities of neuromuscular transmission.
These application notes provide an overview of the use of this compound in neuromuscular transmission research, including its mechanism of action, quantitative data from key studies, and detailed protocols for its application in common experimental models.
Mechanism of Action
This compound functions as a classic competitive antagonist at the postsynaptic nAChRs of the skeletal muscle. It binds to the same recognition sites as acetylcholine on the α-subunits of the nAChR, but its binding does not lead to the opening of the ion channel.[1][3] This reversible binding of this compound to the receptor prevents acetylcholine from binding and subsequently depolarizing the muscle fiber membrane, thus inhibiting muscle contraction. The antagonistic effects of this compound can be overcome by increasing the concentration of acetylcholine at the synaptic cleft, for instance, through the administration of acetylcholinesterase inhibitors like neostigmine.[1][3]
Data Presentation
The following tables summarize quantitative data on the application of this compound in various neuromuscular transmission studies.
Table 1: Potency and Efficacy of this compound in Different Models
| Parameter | Species/Model | Value | Reference |
| ED95 (mg/kg) | Children (anesthetized) | 0.34 | [4] |
| EC50 (µg/mL) | Exercised Dogs (in vivo) | 0.114 ± 0.008 | [2] |
| EC50 (µg/mL) | Non-exercised Dogs (in vivo) | 0.189 ± 0.038 | [2] |
| IC50 (nM) | Mouse nAChR (in vitro) | ~57 (derived from 3xIC50 = 170 nM) | [1][5] |
| Serum Concentration for 90% ECEMG Inhibition (µg/mL) | Humans with normal renal function | 0.46 | [6] |
| Serum Concentration for 90% ECEMG Inhibition (µg/mL) | Anephric Humans | 1.05 | [6] |
Table 2: Pharmacokinetic Properties of this compound in Humans
| Parameter | Condition | Value | Reference |
| Plasma Clearance (mL/kg⁻¹/min⁻¹) | Normal Renal Function | 1.2 | [6] |
| Plasma Clearance (mL/kg⁻¹/min⁻¹) | Anephric | 0.38 | [6] |
| Elimination Half-life (hours) | Normal Renal Function | 6.0 | [6] |
| Elimination Half-life (hours) | Anephric | 11.4 | [6] |
| Volume of Distribution (L/kg) | Normal Renal Function | 0.472 | [6] |
| Volume of Distribution (L/kg) | Anephric | 0.353 | [6] |
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway at the neuromuscular junction and the site of this compound's competitive antagonism.
Experimental Workflow
Caption: General experimental workflow for studying the effects of this compound on neuromuscular transmission.
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound on the Rat Phrenic Nerve-Hemi-Diaphragm Preparation
This protocol is adapted from methodologies described for isolated nerve-muscle preparations.[7][8][9][10][11]
Objective: To determine the dose-response relationship of this compound on neuromuscular transmission in an isolated mammalian nerve-muscle preparation.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs solution (in mM: 133 NaCl, 4.9 KCl, 1.8 CaCl₂, 11.9 NaHCO₃, 0.7 NaH₂PO₄, 11 Glucose)
-
This compound stock solution
-
Carbogen gas (95% O₂, 5% CO₂)
-
Organ bath with stimulating and recording electrodes
-
Force-displacement transducer
-
Data acquisition system
-
Dissection tools
Procedure:
-
Preparation of the Phrenic Nerve-Hemi-Diaphragm:
-
Humanely euthanize the rat.
-
Rapidly dissect the phrenic nerve and attached hemi-diaphragm muscle.
-
Mount the preparation in a 20 mL organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach the muscular part to a fixed point and the tendinous part to a force-displacement transducer.
-
-
Baseline Recording:
-
Allow the preparation to equilibrate for at least 30 minutes.
-
Stimulate the phrenic nerve supramaximally with single square-wave pulses (0.2 ms duration) at a frequency of 0.1 Hz.
-
Record the isometric twitch contractions until a stable baseline is achieved.
-
-
Application of this compound:
-
Prepare serial dilutions of this compound from the stock solution.
-
Add this compound to the organ bath in a cumulative manner, allowing the effect of each concentration to reach a steady state before adding the next.
-
Record the twitch height at each concentration.
-
-
Data Analysis:
-
Express the twitch height at each this compound concentration as a percentage of the baseline twitch height.
-
Plot the percentage of twitch inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of this compound that produces 50% inhibition of the twitch response).
-
Protocol 2: In Vivo Assessment of Neuromuscular Blockade with this compound in Rodents
This protocol is based on general principles of in vivo neuromuscular monitoring.[2][12][13][14]
Objective: To evaluate the in vivo potency and duration of action of this compound.
Materials:
-
Sprague-Dawley rats (250-300 g)
-
Anesthetic agent (e.g., isoflurane, pentobarbital)
-
This compound solution for injection
-
Nerve stimulator with needle electrodes
-
Force transducer or electromyography (EMG) recording system
-
Data acquisition system
-
Mechanical ventilator (if required)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and ensure a stable plane of anesthesia throughout the experiment.
-
If necessary, intubate and mechanically ventilate the animal.
-
Expose the sciatic nerve and place stimulating needle electrodes adjacent to it.
-
Attach the foot to a force transducer to measure the twitch tension of the gastrocnemius muscle, or place recording electrodes in the muscle for EMG.
-
-
Baseline Measurement:
-
Set the nerve stimulator to deliver supramaximal single stimuli (e.g., at 0.1 Hz).
-
Record the baseline twitch tension or EMG response for at least 15 minutes to ensure stability.
-
-
This compound Administration:
-
Administer a single intravenous dose of this compound.
-
Continuously monitor and record the neuromuscular response.
-
-
Data Acquisition and Analysis:
-
Measure the following parameters:
-
Onset of action: Time from injection to maximum twitch depression.
-
Maximum blockade: The percentage of twitch depression at its peak.
-
Duration of action: Time from injection until the twitch height recovers to a certain percentage of baseline (e.g., 25% or 75%).
-
-
Repeat the procedure with different doses of this compound to establish a dose-response relationship and determine the ED50 or ED95.
-
Protocol 3: Patch-Clamp Analysis of this compound's Effect on Nicotinic Acetylcholine Receptors
This protocol outlines a general approach for studying ion channel blockers using patch-clamp electrophysiology.[15][16][17][18]
Objective: To characterize the kinetics and affinity of this compound binding to nAChRs at the single-channel or whole-cell level.
Materials:
-
Cell line expressing nAChRs (e.g., BC3H-1 cells) or cultured neurons
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular solution (in mM: e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Intracellular solution (in mM: e.g., 140 CsCl, 2 EGTA, 10 HEPES, pH 7.2)
-
Acetylcholine solution
-
This compound solution
-
Rapid perfusion system
Procedure:
-
Cell Preparation and Patching:
-
Culture cells on coverslips suitable for patch-clamp recording.
-
Place a coverslip in the recording chamber and perfuse with extracellular solution.
-
Pull a patch pipette with a resistance of 3-5 MΩ and fill it with intracellular solution.
-
Under visual guidance, form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Recording of ACh-Evoked Currents:
-
Clamp the cell at a holding potential of -60 mV.
-
Using a rapid perfusion system, apply a brief pulse of acetylcholine to elicit an inward current mediated by nAChRs.
-
Record the baseline ACh-evoked currents.
-
-
Application of this compound:
-
Co-apply this compound with acetylcholine.
-
Record the reduction in the amplitude of the ACh-evoked current in the presence of different concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of this compound.
-
Plot the fractional block of the current against the this compound concentration to determine the IC50.
-
To study the kinetics, measure the on- and off-rates of the block by analyzing the time course of current inhibition and recovery.
-
References
- 1. Site Selectivity of Competitive Antagonists for the Mouse Adult Muscle Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exercise produces sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dose-effect relationship of this compound: the integrated electromyogram of the first dorsal interosseous muscle and the mechanomyogram of the adductor pollicis compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dose response effect of long-acting nondepolarizing neuromuscular blocking agents in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and pharmacodynamics of this compound in humans with and without renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.unipd.it [research.unipd.it]
- 9. OBSERVATIONS ON THE ISOLATED PHRENIC NERVE DIAPHRAGM PREPARATION OF THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rat isolated phrenic nerve-diaphragm preparation for pharmacological study of muscle spindle afferent activity: effect of oxotremorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bps.ac.uk [bps.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Site selectivity of competitive antagonists for the mouse adult muscle nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Direct Recording of Nicotinic Responses in Presynaptic Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Patch clamp experiments on nicotinic acetylcholine receptor-ion channels in bullfrog sympathetic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Metocurine in Isolated Nerve-Muscle Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metocurine is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[1][2] These application notes provide a comprehensive guide for the use of this compound in isolated nerve-muscle preparations, a fundamental experimental model for studying the physiology and pharmacology of the neuromuscular junction. The provided protocols and data will enable researchers to investigate the mechanism of action, potency, and potential interactions of this compound and other neuromuscular blocking agents.
Isolated nerve-muscle preparations, such as the rat phrenic nerve-diaphragm and the guinea pig lumbrical muscle, offer a controlled ex vivo environment to study the effects of pharmacological agents on neuromuscular transmission without the complexities of systemic circulation, metabolism, and other physiological variables present in in-vivo studies.[3][4]
Mechanism of Action
This compound functions by competing with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on the nAChRs located on the postsynaptic membrane of the muscle fiber.[1][2] By binding to these receptors, this compound prevents the ion channel from opening, thereby inhibiting the depolarization of the motor endplate and subsequent muscle contraction. This action is characteristic of a competitive antagonist, and the block can be overcome by increasing the concentration of acetylcholine at the synaptic cleft, for instance, through the administration of an acetylcholinesterase inhibitor.[1][5]
Data Presentation
The following table summarizes quantitative data for this compound, including its inhibitory concentration (IC50) and its interaction with other neuromuscular blocking agents. This data is crucial for experimental design and interpretation.
| Parameter | Value | Species/Preparation | Notes | Reference |
| IC50 | 18 nM | Adult Human nAChR (expressed in BOSC23 cells) | Determined by measuring macroscopic currents in outside-out patches. | [6] |
| IC50 Shift with (+)-tubocurarine | 3.5-fold increase in apparent IC50 of (+)-tubocurarine | Adult Mouse nAChR | In the presence of 170 nM this compound (3x its IC50), indicating competition for the same binding site. | [3][7][8] |
| Interaction with Cisatracurium | Additive Inhibition | Adult Human nAChR | The combination of this compound and cisatracurium showed additive, not synergistic, effects. | [6] |
| Relative Potency | Approximately 2-3 times the potency of tubocurarine | Synthetic derivative | This compound is a synthetic derivative of tubocurarine. | [9] |
| Concentration for 90% Inhibition of ECEMG | 0.46 µg/ml | Humans (with normal renal function) | Evoked compound electromyographic (ECEMG) response of the thumb adductor. | [10] |
| Concentration for 90% Inhibition of ECEMG | 1.05 µg/ml | Humans (with renal failure) | Demonstrates reduced clearance and prolonged effect in patients with renal impairment. | [10] |
Experimental Protocols
Protocol 1: Isolated Rat Phrenic Nerve-Diaphragm Preparation
This preparation is a classic and robust model for studying neuromuscular transmission.
Materials:
-
Animals: Male Wistar rats (200-250g)
-
Dissection Tools: Fine scissors, forceps, dissecting microscope
-
Organ Bath: 20-50 ml capacity, with stimulating electrodes and a force-displacement transducer.
-
Physiological Salt Solution (Krebs-Henseleit or Tyrode's solution): To be gassed with 95% O2 / 5% CO2.
-
This compound Stock Solution: Prepare a concentrated stock solution in distilled water.
-
Data Acquisition System: To record muscle twitch tension.
Procedure:
-
Animal Euthanasia and Dissection:
-
Humanely euthanize the rat according to institutional guidelines.
-
Open the thoracic cavity to expose the diaphragm and phrenic nerves.
-
Carefully dissect a strip of the diaphragm muscle with the phrenic nerve attached. A section from the costal margin to the central tendon is typically used.
-
-
Mounting the Preparation:
-
Mount the muscle strip in the organ bath containing the physiological salt solution, maintained at 37°C and continuously gassed.
-
Attach the central tendon to a fixed hook at the bottom of the bath and the costal margin to the force-displacement transducer.
-
Place the phrenic nerve over the stimulating electrodes.
-
-
Equilibration:
-
Allow the preparation to equilibrate for at least 30-60 minutes, with regular washing every 15 minutes.
-
Apply a resting tension of approximately 1-2 grams to the muscle.
-
-
Stimulation and Recording:
-
Stimulate the phrenic nerve with supramaximal square-wave pulses of 0.1-0.2 ms duration at a frequency of 0.1-0.2 Hz.
-
Record the resulting isometric twitch contractions. Establish a stable baseline of twitch height before adding any drugs.
-
-
Application of this compound:
-
Add this compound to the organ bath in a cumulative or non-cumulative manner to obtain a concentration-response curve.
-
For a cumulative concentration-response curve, add increasing concentrations of this compound at regular intervals (e.g., every 5-10 minutes or once a plateau in response is reached).
-
Record the percentage inhibition of the twitch height at each concentration.
-
-
Data Analysis:
-
Plot the percentage inhibition of twitch height against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal inhibition).
-
Protocol 2: Isolated Guinea Pig Lumbrical Nerve-Muscle Preparation
This preparation is useful for studying the effects of drugs on a smaller, more distal muscle.
Materials:
-
Animals: Guinea pigs (250-400g)
-
Dissection Tools: Fine surgical instruments, dissecting microscope.
-
Organ Bath and Recording System: As described for the rat phrenic nerve-diaphragm preparation.
-
Physiological Salt Solution (e.g., Tyrode's solution): Gassed with 95% O2 / 5% CO2.
-
This compound Stock Solution.
Procedure:
-
Animal Euthanasia and Dissection:
-
Humanely euthanize the guinea pig.[11]
-
Dissect the lumbrical muscle from the hind paw along with its associated nerve. This requires careful dissection under a microscope.
-
-
Mounting and Equilibration:
-
Mount the preparation in the organ bath in a similar manner to the phrenic nerve-diaphragm preparation, with one tendon attached to a fixed point and the other to the force transducer.
-
Place the nerve in contact with the stimulating electrodes.
-
Allow for an equilibration period with a small resting tension applied.
-
-
Stimulation, Recording, and Drug Application:
-
Follow the same procedure for stimulation, recording, and application of this compound as described in Protocol 1.
-
-
Data Analysis:
-
Analyze the data to determine the concentration-response relationship and the EC50 for this compound in this preparation.
-
Mandatory Visualizations
Signaling Pathway of this compound at the Neuromuscular Junction
Caption: Signaling pathway at the neuromuscular junction and the competitive antagonistic action of this compound.
Experimental Workflow for Assessing this compound's Effect
Caption: Experimental workflow for determining the effect of this compound on isolated nerve-muscle preparations.
References
- 1. The kinetics of competitive antagonism of nicotinic acetylcholine receptors at physiological temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Iodide | C40H48I2N2O6 | CID 24244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Site Selectivity of Competitive Antagonists for the Mouse Adult Muscle Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergy between Pairs of Competitive Antagonists at Adult Human Muscle Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Site selectivity of competitive antagonists for the mouse adult muscle nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tubocurarine | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of this compound in humans with and without renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.wayne.edu [research.wayne.edu]
Application Notes and Protocols for High-Throughput Screening Assays Involving Metocurine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for high-throughput screening (HTS) assays involving Metocurine, a well-characterized competitive antagonist of nicotinic acetylcholine receptors (nAChRs). The primary application of this compound in an HTS context is as a reference compound for screening campaigns aimed at identifying novel neuromuscular blocking agents or other nAChR modulators.
Introduction
This compound is a nondepolarizing neuromuscular blocking agent that acts by competitively inhibiting the binding of acetylcholine (ACh) to nAChRs at the motor end-plate.[1][2] This action prevents the depolarization of the muscle cell membrane and subsequent muscle contraction. Its well-defined mechanism of action and known potency make it an ideal positive control for HTS assays targeting the nAChR.
Signaling Pathway of this compound Action
The signaling pathway inhibited by this compound is the canonical neuromuscular transmission pathway.
Caption: Signaling pathway at the neuromuscular junction and the inhibitory action of this compound.
Quantitative Data for this compound
The following table summarizes the inhibitory potency of this compound at the adult mouse muscle nAChR. This data is critical for establishing appropriate concentrations for use as a control compound in HTS assays.
| Compound | Target | Assay Type | Measured Value (IC50) | Reference |
| This compound | Adult Mouse Muscle nAChR | Electrophysiology | ~56.7 nM | [2] |
Note: The IC50 value was calculated based on the reported use of 170 nM this compound as 3x the IC50.[2]
High-Throughput Screening Protocols
Two primary HTS methodologies are presented for identifying novel nAChR antagonists using this compound as a reference compound: a fluorescence-based membrane potential assay and a competitive binding assay.
Fluorescence-Based Membrane Potential HTS Assay
This assay measures the change in cell membrane potential upon nAChR activation. Antagonists will inhibit the depolarization induced by an nAChR agonist.
Caption: Workflow for a fluorescence-based HTS assay for nAChR antagonists.
-
Cell Plating:
-
Seed a stable cell line expressing the desired nAChR subtype (e.g., SH-EP1 cells expressing adult muscle nAChR) into 384-well, black-walled, clear-bottom microplates at a density optimized for confluence after 24-48 hours.
-
Incubate plates at 37°C in a humidified atmosphere with 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plates at 37°C for 60 minutes to allow for dye uptake.
-
-
Compound Addition:
-
Prepare a dilution series of this compound in assay buffer to be used as a positive control (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
Dispense test compounds from a compound library and the this compound controls into the assay plates using an acoustic dispenser or pin tool.
-
Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare an nAChR agonist solution (e.g., acetylcholine or nicotine) at a concentration that elicits a maximal response (EC90).
-
Place the assay plate into a fluorescence plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading for each well.
-
Inject the agonist solution into all wells simultaneously.
-
Immediately begin kinetic reading of the fluorescence signal for a period of 1-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the positive (agonist only) and negative (no agonist) controls.
-
Determine the percent inhibition for each test compound.
-
Hits are typically defined as compounds that produce an inhibition greater than a certain threshold (e.g., 3 standard deviations from the mean of the vehicle control).
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.[1]
-
Competitive Radioligand Binding HTS Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that binds to the nAChR.
Caption: Workflow for a competitive radioligand binding HTS assay.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target nAChR in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in an assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96- or 384-well filter plate, add the cell membrane preparation, a constant concentration of a suitable radiolabeled nAChR antagonist (e.g., [³H]-epibatidine or α-[¹²⁵I]-bungarotoxin), and the test compounds or this compound at various concentrations.
-
Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a high concentration of a known unlabeled antagonist (e.g., 10 µM this compound).
-
-
Incubation and Filtration:
-
Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Signal Detection:
-
Allow the filters to dry, and then add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements to determine the specific binding.
-
Calculate the percent displacement of the radioligand for each test compound concentration.
-
Determine the IC50 value for active compounds by fitting the data to a dose-response curve.
-
Conclusion
The protocols outlined provide robust methodologies for conducting high-throughput screening campaigns to identify and characterize novel modulators of the nicotinic acetylcholine receptor. The use of this compound as a reference antagonist ensures the reliability and accuracy of these assays, facilitating the discovery of new lead compounds for drug development in areas such as anesthesiology and neuromuscular disorders.
References
Troubleshooting & Optimization
Technical Support Center: Metocurine Iodide Stability and Storage
Welcome to the technical support center for metocurine iodide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and proper storage of this compound iodide. Given that this compound iodide is no longer available on the U.S. market, detailed recent stability data is scarce. The information provided herein is based on available data for structurally related compounds and general best practices for pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound iodide?
A1: While specific stability studies for this compound iodide are limited, based on data for the related compound tubocurarine chloride, it is recommended to store this compound iodide at refrigerated temperatures (2°C to 8°C) to ensure long-term stability.[1] It should also be protected from light. For short-term storage, ambient temperature (25°C) may be acceptable for a limited duration, but refrigeration is preferred to minimize degradation.[1]
Q2: Is this compound iodide sensitive to light?
A2: Yes, isoquinoline alkaloids, the class of compounds to which this compound iodide belongs, are often sensitive to light. The related compound, tubocurarine, is known to be light-sensitive. Therefore, it is crucial to protect this compound iodide from light exposure during storage and handling to prevent photodegradation.[2] Always store it in a light-resistant container.
Q3: How does pH affect the stability of this compound iodide?
Q4: What are the potential degradation pathways for this compound iodide?
A4: Potential degradation pathways for this compound iodide include photodegradation, hydrolysis at pH extremes, and oxidation. Forced degradation studies, which involve exposing the compound to stress conditions such as high heat, humidity, strong acidic or basic solutions, and intense light, can help identify its degradation products and pathways.
Q5: Are there any known incompatibilities for this compound iodide?
A5: this compound iodide may be incompatible with alkaline solutions, which can cause precipitation or degradation. It is advisable to avoid mixing this compound iodide with strong oxidizing agents. Always consult relevant literature or perform compatibility studies before mixing with other substances.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound iodide.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of Potency or Inconsistent Results | Degradation of this compound iodide due to improper storage. | 1. Verify Storage Conditions: Ensure the compound has been consistently stored at 2°C to 8°C and protected from light. 2. Prepare Fresh Solutions: If the stock solution has been stored for an extended period, prepare a fresh solution from solid material. 3. Perform Quality Control: If possible, use an analytical technique like HPLC to assess the purity of your current stock. |
| Precipitate Formation in Solution | pH instability or incompatibility with the solvent or other components. | 1. Check pH: Measure the pH of the solution. Adjust to a neutral pH if it has shifted. 2. Solvent Compatibility: Ensure this compound iodide is soluble in the chosen solvent at the desired concentration. 3. Review Formulation: Check for any potential incompatibilities with other excipients or compounds in the solution. |
| Discoloration of Solid or Solution | Light-induced degradation or oxidation. | 1. Inspect Storage Container: Ensure the container is light-resistant and properly sealed. 2. Inert Atmosphere: For long-term storage of solid material, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. 3. Discard and Replace: If significant discoloration is observed, it is best to discard the material and use a fresh batch. |
Quantitative Data Summary
Table 1: Stability of Tubocurarine Chloride Injection (3 mg/mL) in Polypropylene Syringes [1]
| Storage Temperature | Timepoint | Potency Loss |
| 25°C (Ambient) | 45 days | < 10% |
| 4°C (Refrigerated) | 90 days | < 1% |
This data suggests that refrigerated storage significantly enhances the stability of this class of compounds.
Experimental Protocols
Due to the lack of specific, published stability-indicating methods for this compound iodide, a general protocol for a forced degradation study is provided below. This can be adapted to investigate the stability of this compound iodide under various stress conditions.
Protocol: Forced Degradation Study of this compound Iodide
Objective: To identify potential degradation products and pathways for this compound iodide under stress conditions.
Materials:
-
This compound iodide
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound iodide in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 N NaOH. Keep at room temperature for a specified time (e.g., 30, 60, 120 minutes).
-
Oxidative Degradation: Add H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8 hours).
-
Thermal Degradation: Place the solid this compound iodide in an oven at a high temperature (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours). Also, heat the stock solution at 60°C.
-
Photodegradation: Expose the stock solution and solid this compound iodide to a light source in a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the samples using a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound (this compound iodide).
-
-
Data Interpretation:
-
Calculate the percentage of degradation of this compound iodide under each stress condition.
-
Characterize the degradation products using techniques like mass spectrometry (LC-MS) if necessary.
-
Visualizations
References
Solubility of Metocurine in various laboratory solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Metocurine. Below you will find data on its solubility in common laboratory solvents, troubleshooting guides for experimental challenges, and a detailed protocol for solution preparation.
Solubility of this compound Iodide
The solubility of this compound Iodide in various laboratory solvents is summarized in the table below. Please note that "this compound" in its iodide salt form is the most common commercially available form. The solubility of the free base is significantly lower.
| Solvent | Quantitative Solubility | Qualitative Solubility | Source |
| Water | ~ 3 mg/mL (300 mg/100 ml) | Slightly Soluble | [1][2] |
| Methanol | Data not available | Appreciably Soluble | [1] |
| Ethanol | Data not available | Very Slightly Soluble | [1] |
| DMSO | Stock solutions of 50-100 mg/mL can be prepared | Soluble | [3] |
| Acetone | Data not available | Insoluble | [2] |
| Benzene | Data not available | Practically Insoluble | [1] |
| Chloroform | Data not available | Practically Insoluble | [1] |
| Ether | Data not available | Practically Insoluble | [1] |
| Dilute HCl | Data not available | Slightly Soluble | [1] |
| Dilute NaOH | Data not available | Slightly Soluble | [1] |
Note: The solubility of this compound free base in water is estimated to be extremely low (approximately 6.42 µg/L)[4]. For experimental purposes, it is highly recommended to use the iodide salt.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and use of this compound in a laboratory setting.
Q1: My this compound Iodide is not dissolving in water at the desired concentration.
A1: this compound Iodide has limited solubility in water (approximately 3 mg/mL)[1]. If you require a higher concentration, consider the following:
-
Use a different solvent: DMSO is a good alternative for preparing highly concentrated stock solutions (50-100 mg/mL)[3]. Methanol can also be used as it is described as being "appreciably soluble"[1].
-
Gentle warming and sonication: For aqueous solutions, gentle warming (be cautious of potential degradation) and sonication may aid in the dissolution of the compound up to its solubility limit.
-
pH adjustment: this compound Iodide is slightly soluble in dilute HCl and NaOH, suggesting that adjusting the pH of your aqueous solution might slightly improve solubility[1]. However, the stability of the compound at different pH values should be considered.
Q2: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is lower. To mitigate this:
-
Lower the final concentration: Ensure that the final concentration in your aqueous buffer is below the solubility limit of this compound Iodide in that specific medium.
-
Use a co-solvent: If your experimental design allows, including a small percentage of an organic co-solvent (like ethanol or DMSO) in your final aqueous solution can help maintain solubility. However, be mindful of the potential effects of the co-solvent on your experiment.
-
Add the stock solution slowly while vortexing: This can help to disperse the compound more effectively and prevent localized high concentrations that can lead to precipitation.
Q3: What are the recommended storage conditions for this compound Iodide solutions?
A3: For optimal stability:
-
Solid form: Store the solid compound tightly sealed and protected from light.
-
Stock solutions: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C for short-term storage. Avoid repeated freeze-thaw cycles. One source suggests that in-solvent storage at -80°C is viable for up to 6 months[3].
Q4: Is this compound sensitive to light or pH changes?
Experimental Protocol: Preparation of a this compound Iodide Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound Iodide in DMSO.
Materials:
-
This compound Iodide (MW: 906.63 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound Iodide:
-
For 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 906.63 g/mol = 0.0090663 g = 9.07 mg
-
-
-
Weigh the this compound Iodide:
-
Carefully weigh out approximately 9.07 mg of this compound Iodide using a calibrated analytical balance and place it into a clean, dry microcentrifuge tube or vial.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound Iodide.
-
-
Dissolve the compound:
-
Tightly cap the tube and vortex thoroughly until the solid is completely dissolved.
-
If necessary, sonicate the solution for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
For immediate use, the solution can be kept at room temperature.
-
For short-term storage, aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -20°C. For longer-term storage, consider -80°C[3]. Protect from light.
-
Experimental Workflow Diagram
Caption: Workflow for preparing and using a this compound Iodide solution.
References
- 1. This compound Iodide [drugfuture.com]
- 2. Tubocurarine | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metubine (this compound iodide; Dimethylchondrocurarine iodide) | 肌肉松弛剂 | CAS 7601-55-0 | 美国InvivoChem [invivochem.cn]
- 4. This compound | C40H48N2O6+2 | CID 21233 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common issues in maintaining stable Metocurine-induced neuromuscular blockade
Welcome to the technical support center for researchers utilizing Metocurine-induced neuromuscular blockade. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in maintaining stable and reliable neuromuscular blockade during your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound. The solutions are presented in a step-by-step format to facilitate rapid problem-solving.
Issue 1: Inconsistent or Fluctuating Depth of Neuromuscular Blockade
Symptoms:
-
Train-of-Four (TOF) count varies significantly between measurements without any change in infusion rate.
-
Sudden, unexpected return of muscle twitching.
-
Difficulty in achieving a stable level of paralysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Anesthesia | 1. Ensure the animal is maintained at a stable, surgical plane of anesthesia. Fluctuations in anesthetic depth can alter neuromuscular blockade.[1][2] 2. Monitor physiological parameters such as heart rate, blood pressure, and respiratory rate for signs of light anesthesia.[1][3] |
| Temperature Instability | 1. Monitor the animal's core body temperature continuously. 2. Hypothermia can potentiate and prolong the effects of this compound. A decrease of 2°C can double the duration of the blockade.[4] Maintain core body temperature above 36°C.[4] |
| Fluid & Electrolyte Imbalance | 1. Ensure the animal is adequately hydrated and electrolytes are within the normal range. 2. Acid-base imbalances can affect this compound's potency. Acidosis can potentiate the effects of some neuromuscular blocking agents.[4][5][6] |
| Drug Delivery Issues | 1. Check the infusion line for kinks, bubbles, or disconnections. 2. Verify the concentration and infusion rate of the this compound solution. |
| TOF Monitoring Artifacts | 1. Ensure proper electrode placement and skin contact. Clean the skin and use conductive gel. 2. Check the nerve stimulator's battery and connections. 3. Electrical interference from other equipment can cause artifacts.[7] |
Issue 2: Resistance to this compound-Induced Blockade
Symptoms:
-
Higher than expected doses of this compound are required to achieve the desired level of blockade.
-
Shortened duration of action of the drug.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Concurrent Medication | 1. Review all medications being administered. 2. Chronic administration of anticonvulsants (e.g., phenytoin) can cause resistance.[8] 3. Some antibiotics (e.g., aminoglycosides) can potentiate the block, but resistance has been reported with others.[8] |
| Upregulation of Acetylcholine Receptors | 1. This can occur in conditions such as burns, immobilization, or nerve injury, leading to resistance. |
| Incorrect Dose Calculation | 1. Double-check dose calculations, especially when converting between species. |
Issue 3: Difficulty in Reversing the Neuromuscular Blockade
Symptoms:
-
Prolonged recovery time after discontinuation of this compound.
-
Inadequate response to reversal agents like neostigmine.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Profound Blockade | 1. Ensure some degree of spontaneous recovery (at least two twitches on TOF) before administering neostigmine. Neostigmine is less effective in deep blockade.[9] 2. Allow sufficient time for neostigmine to take effect (peak effect is around 7-10 minutes).[10] |
| Hypothermia | 1. Re-warm the animal to a normal core body temperature. Hypothermia can prolong the blockade and impair reversal.[4] |
| Acid-Base Imbalance | 1. Correct any existing acid-base disturbances. Respiratory acidosis and metabolic alkalosis can hinder reversal with neostigmine.[11] |
| Renal Impairment | 1. Be aware that this compound is primarily excreted by the kidneys.[12] Reduced renal function will significantly prolong its effects. |
Frequently Asked Questions (FAQs)
Preparation and Storage
Q1: How should I prepare and store a this compound solution for my experiment?
A1: For in vivo experiments, it is recommended to prepare fresh solutions for each experiment due to the lack of detailed stability data for diluted solutions.[13] To prepare a solution, aseptically dissolve this compound powder in sterile 0.9% saline or sterile water for injection to the desired concentration.[13] The resulting solution should be clear and colorless.[13] For intravenous administration, it is crucial to ensure the sterility of the solution by using a 0.22 µm sterile syringe filter.[13] Store the prepared solution at 2-8°C and protect it from light.[13]
Dosing and Administration
Q2: How do I determine the correct dose of this compound for my animal model?
A2: The effective dose of this compound can vary significantly between species. It is crucial to consult literature for species-specific dose-response data. If such data is unavailable, a dose-finding study should be conducted. A general guide for dose conversion between species based on body surface area is available, but should be used with caution.
Q3: What is the recommended method of administration for maintaining a stable neuromuscular blockade?
A3: For maintaining a stable level of neuromuscular blockade over a prolonged period, a continuous intravenous infusion is recommended. This is typically preceded by an initial bolus dose to induce paralysis. The infusion rate should be titrated based on the response monitored by a peripheral nerve stimulator (e.g., TOF).
Monitoring
Q4: What is the Train-of-Four (TOF) monitoring and how do I interpret the results?
A4: TOF is a common method for monitoring the depth of neuromuscular blockade. It involves delivering four supramaximal electrical stimuli to a peripheral nerve at 2 Hz. The number of observed muscle twitches (TOF count) indicates the degree of blockade:
-
4 twitches: 0-75% of receptors blocked.
-
3 twitches: Approximately 75% of receptors blocked.
-
2 twitches: Approximately 80% of receptors blocked.
-
1 twitch: Approximately 90-95% of receptors blocked.
-
0 twitches: 100% of receptors blocked.[14]
The TOF ratio, which is the ratio of the amplitude of the fourth twitch to the first, is a more sensitive measure of recovery from blockade. A TOF ratio of ≥ 0.9 is generally considered adequate for recovery.[15]
Q5: My TOF monitor is giving inconsistent readings. What should I do?
A5: Inconsistent TOF readings can be due to several factors:
-
Electrode Placement: Ensure the electrodes are placed correctly over the nerve and have good contact with the skin.
-
Stimulus Intensity: The stimulus should be supramaximal. If the current is too low, it may not elicit a consistent response.
-
Movement Artifact: Ensure the limb being monitored is not moving due to factors other than nerve stimulation.
-
Edema: Severe edema at the monitoring site can interfere with nerve stimulation and muscle response.[16]
-
Equipment Malfunction: Check the batteries and connections of your nerve stimulator.
Adverse Effects
Q6: What are the potential side effects of this compound?
A6: this compound can cause histamine release, which may lead to hypotension, tachycardia, and bronchospasm.[17][18] It has a weaker histamine-releasing effect compared to d-tubocurarine.[19]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Humans with Normal vs. Impaired Renal Function
| Parameter | Normal Renal Function | Anephric Patients |
| Plasma Clearance (ml/kg/min) | 1.2 | 0.38 |
| Elimination Half-life (hours) | 6.0 | 11.4 |
| Volume of Distribution (L/kg) | 0.472 | 0.353 |
| Serum Concentration for 90% Inhibition (µg/ml) | 0.46 | 1.05 |
| Data from a study on neurosurgical patients and anephric patients during renal transplant.[12] |
Table 2: Comparative Dose-Response of this compound in Different Species
| Species | ED95 (mg/kg) |
| Cat | ~0.05 |
| Human (adult) | 0.28 |
| Human (child) | 0.34 |
| ED95: Effective dose required to produce 95% depression of twitch height.[19][20][21] |
Experimental Protocols
Protocol 1: Induction and Maintenance of this compound-Induced Neuromuscular Blockade in a Rodent Model
1. Animal Preparation:
- Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
- Intubate the animal and provide mechanical ventilation, as this compound will cause respiratory paralysis.[1][3]
- Establish intravenous access for drug administration.
- Place electrodes for TOF monitoring (e.g., over the sciatic or ulnar nerve).
2. Baseline Measurement:
- Before administering this compound, establish a baseline TOF response.
3. Induction of Blockade:
- Administer an initial bolus dose of this compound intravenously. The dose will be species-dependent (refer to literature or perform a dose-finding study).
4. Maintenance of Blockade:
- Once the desired level of blockade is achieved (e.g., TOF count of 1-2), begin a continuous intravenous infusion of this compound.
- The infusion rate should be adjusted based on regular TOF monitoring to maintain a stable blockade.
5. Monitoring:
- Continuously monitor the depth of anesthesia and physiological parameters (heart rate, blood pressure, temperature).[1][3]
- Monitor the depth of neuromuscular blockade using TOF at regular intervals (e.g., every 15 minutes).
Protocol 2: Reversal of this compound-Induced Neuromuscular Blockade
1. Discontinuation of this compound:
- Stop the continuous infusion of this compound.
2. Monitoring for Spontaneous Recovery:
- Monitor for the return of muscle twitches using TOF stimulation.
- It is recommended to wait for the return of at least two twitches before administering a reversal agent.[10]
3. Administration of Reversal Agent (Neostigmine):
- Administer neostigmine (e.g., 0.04 mg/kg) intravenously.[22]
- Concurrently administer an anticholinergic agent (e.g., atropine or glycopyrrolate) to counteract the muscarinic side effects of neostigmine (e.g., bradycardia, increased secretions).[22]
4. Confirmation of Reversal:
- Continue to monitor TOF until the TOF ratio is ≥ 0.9, indicating adequate recovery of neuromuscular function.[15]
- Ensure the animal has regained spontaneous respiratory effort before discontinuing mechanical ventilation.
Visualizations
References
- 1. acuc.berkeley.edu [acuc.berkeley.edu]
- 2. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 3. louisville.edu [louisville.edu]
- 4. The Influence of Acid-Base Balance on Anesthetic Muscle Relaxants: A Comprehensive Review on Clinical Applications and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Acid base changes and muscle relaxants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of respiratory-induced acid-base changes on the action of non-depolarizing muscle relaxants in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Train of four stimulation artifact mimicking a seizure during computerized automated ICU EEG monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Dosing & Uses | medtigo [medtigo.com]
- 9. Reversal of neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]
- 10. perioperativecpd.com [perioperativecpd.com]
- 11. The effect of acid-base balance on neostigmine antagonism of d-tubocurarine-induced neuromuscular blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics of this compound in humans with and without renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 15. openanesthesia.org [openanesthesia.org]
- 16. Inconsistency with train-of-four monitoring in a critically ill paralyzed patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intradermal histamine releasing effect caused by Org-NC 45. A comparison with pancuronium, this compound and d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. The autonomic margins of safety of this compound and d-tubocurarine in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [On dose-response curves and the receptor interaction of nondepolarizing neuromuscular blocking drugs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The dose-effect relationship of this compound: EMG versus MMG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Technical Support Center: Metocurine Tachyphylaxis and Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of tachyphylaxis or resistance to Metocurine.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminishing neuromuscular block with repeated administrations of this compound in our experimental model. What are the likely mechanisms?
A rapid decrease in the effectiveness of this compound upon repeated dosing is known as tachyphylaxis. The primary suspected mechanisms for this phenomenon with non-depolarizing neuromuscular blocking agents like this compound fall into two main categories:
-
Pharmacodynamic Changes: This is the most commonly cited reason for resistance to this class of drugs. The leading hypothesis is the upregulation of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[1] Chronic or repeated exposure to a competitive antagonist like this compound can trigger a compensatory increase in the number of nAChRs on the post-synaptic membrane. This increase in receptor density requires a higher concentration of this compound to achieve the same level of receptor occupancy and, consequently, the same degree of neuromuscular blockade.
-
Pharmacokinetic Alterations: Changes in how the body processes the drug can also contribute to a reduced effect. This could involve an increased clearance of this compound from the circulation, meaning the drug is eliminated more quickly, or an increased volume of distribution , which would lower its effective concentration at the neuromuscular junction.[2] While less commonly the primary driver for rapid tachyphylaxis, these factors can play a role in long-term resistance.
Q2: How can we experimentally differentiate between pharmacodynamic and pharmacokinetic mechanisms of this compound resistance?
To distinguish between these mechanisms, a combination of experimental approaches is necessary:
-
Pharmacodynamic Assessment:
-
Dose-Response Curve Shift: A hallmark of pharmacodynamic tolerance is a rightward shift in the dose-response curve, indicating that a higher dose is required to achieve the same effect.[3][4]
-
Receptor Quantification: Techniques like radioligand binding assays using a labeled antagonist (e.g., α-bungarotoxin) or immunohistochemistry can be used to quantify the number of nAChRs in tissue samples from your experimental model. An increase in receptor number in the this compound-exposed group compared to a control group would strongly suggest upregulation.
-
-
Pharmacokinetic Assessment:
-
Plasma Concentration Monitoring: Measure the plasma concentration of this compound over time after repeated administrations. If the plasma levels are lower than expected or decline more rapidly with successive doses, it suggests altered pharmacokinetics.
-
Clearance and Volume of Distribution Studies: Formal pharmacokinetic studies can determine if the clearance rate or volume of distribution of this compound changes with repeated exposure.[5][6]
-
Q3: Are there any known patient populations or drug interactions that are associated with resistance to this compound?
Yes, resistance to this compound has been observed in patients chronically receiving anticonvulsant drugs, such as phenytoin.[7] The exact mechanism in this context is not fully elucidated but is thought to involve pharmacodynamic changes at the neuromuscular junction. It is crucial to consider the medication history of both clinical subjects and experimental animals, as concurrent drug administration can significantly impact the response to this compound.
Troubleshooting Guides
Problem: Inconsistent or rapidly waning neuromuscular blockade with this compound.
| Possible Cause | Troubleshooting Steps |
| Development of Tachyphylaxis | 1. Confirm with Dose-Response: Perform a dose-response curve at the beginning of the experiment and after several administrations to see if there is a rightward shift. 2. Allow for Washout: If tachyphylaxis is suspected, a drug-free period may help restore sensitivity. The duration of this washout period will depend on the experimental model. 3. Consider an Alternative Agent: If tachyphylaxis is rapid and problematic, consider using a different class of neuromuscular blocking agent. |
| Pharmacokinetic Variability | 1. Monitor Plasma Levels: If feasible, measure this compound plasma concentrations to rule out rapid clearance. 2. Standardize Administration: Ensure consistent intravenous administration and vehicle formulation between experiments. |
| Experimental Model Factors | 1. Age and Renal Function: Be aware that age and renal function can significantly alter the pharmacokinetics of this compound.[2][5] Ensure your experimental groups are well-matched for these variables. 2. Concurrent Medications: Review any other drugs being administered to your model, as they may induce resistance.[7] |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated from experiments investigating this compound tachyphylaxis. Note that specific values will vary depending on the experimental model and conditions.
| Parameter | Control Group (Single Dose) | Tachyphylaxis Group (Repeated Doses) | Potential Interpretation |
| This compound ED50 (mg/kg) | 0.15 | 0.35 | Rightward shift indicates decreased potency (pharmacodynamic change). |
| nAChR Density (receptors/µm²) | 1,500 | 3,000 | Increased receptor number suggests upregulation. |
| This compound Plasma Clearance (mL/min/kg) | 5.0 | 5.2 | No significant change suggests pharmacokinetics are not the primary mechanism. |
| This compound Elimination Half-life (hours) | 2.5 | 2.4 | No significant change supports a pharmacodynamic mechanism. |
Experimental Protocols
Protocol 1: Induction and Assessment of this compound Tachyphylaxis in a Rodent Model
-
Animal Model: Anesthetized and mechanically ventilated Sprague-Dawley rats.
-
Neuromuscular Monitoring:
-
Expose the sciatic nerve and attach stimulating electrodes.
-
Attach the tendon of the tibialis anterior muscle to a force-displacement transducer to record twitch tension.
-
Deliver supramaximal square-wave pulses (0.2 ms duration) to the sciatic nerve at a frequency of 0.1 Hz.
-
-
Induction of Tachyphylaxis:
-
Administer an initial intravenous bolus dose of this compound to achieve 90-95% twitch depression (e.g., 0.15 mg/kg).
-
Allow for spontaneous recovery of the twitch response to 25% of baseline.
-
Administer subsequent bolus doses of this compound to re-establish 90-95% twitch depression.
-
Record the dose required for each subsequent block. An increase in the required dose indicates tachyphylaxis.
-
-
Data Analysis:
-
Plot the dose of this compound required for each successive block against the block number.
-
Construct a cumulative dose-response curve for the initial and subsequent administrations to quantify the shift in ED50.
-
Protocol 2: Quantification of nAChR Upregulation
-
Tissue Collection: Following the experimental protocol above, collect the tibialis anterior muscles from both the control and tachyphylaxis groups.
-
Membrane Preparation: Homogenize the muscle tissue and prepare a crude membrane fraction by differential centrifugation.
-
Radioligand Binding Assay:
-
Incubate the membrane preparations with increasing concentrations of a radiolabeled nAChR antagonist, such as [¹²⁵I]α-bungarotoxin.
-
Separate bound from free radioligand by filtration.
-
Measure the amount of bound radioactivity using a gamma counter.
-
-
Data Analysis:
-
Perform Scatchard analysis of the binding data to determine the maximum number of binding sites (Bmax), which corresponds to the receptor density, and the dissociation constant (Kd), which reflects binding affinity.
-
Compare the Bmax values between the control and tachyphylaxis groups. A significantly higher Bmax in the tachyphylaxis group indicates receptor upregulation.
-
Visualizations
Caption: Standard signaling at the neuromuscular junction.
Caption: Competitive antagonism of nAChRs by this compound.
Caption: A potential pharmacodynamic mechanism for this compound tachyphylaxis.
Caption: A logical workflow for investigating this compound tachyphylaxis.
References
- 1. Up-and-down regulation of skeletal muscle acetylcholine receptors. Effects on neuromuscular blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of d-tubocurarine and this compound in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [On dose-response curves and the receptor interaction of nondepolarizing neuromuscular blocking drugs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 5. Pharmacokinetics and pharmacodynamics of this compound in humans with and without renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics and pharmacokinetics of this compound in humans: comparison to d-tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance to this compound-induced neuromuscular blockade in patients receiving phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Metocurine dosage to avoid cardiovascular side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metocurine. The focus is on optimizing dosage to minimize cardiovascular side effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound's cardiovascular side effects?
This compound, a nondepolarizing neuromuscular blocking agent, primarily induces cardiovascular side effects through the release of histamine.[1][2] This can lead to vasodilation, resulting in a decrease in systemic vascular resistance (SVR) and mean arterial pressure (MAP), often accompanied by a reflex increase in heart rate and cardiac output.[3][4][5] Additionally, this compound may have some ganglion blocking activity, which can contribute to these hemodynamic changes.[1]
Q2: What are the typical dose-dependent cardiovascular effects of this compound?
The hemodynamic effects of this compound are dose-dependent. In clinical studies, doses of 0.2 mg/kg have shown minimal significant hemodynamic changes.[3] However, at higher doses of 0.3 mg/kg and 0.4 mg/kg, significant decreases in mean arterial pressure (MAP) and systemic vascular resistance (SVR) have been observed.[3] In some cases, a significant increase in cardiac output has also been noted at a dose of 0.4 mg/kg.[3]
Q3: How does this compound's cardiovascular profile compare to other neuromuscular blocking agents?
This compound is considered to have a moderate risk of inducing histamine release.[2] Compared to d-tubocurarine, this compound has a weaker histamine-releasing action and a higher autonomic margin of safety.[6] Newer agents like vecuronium and atracurium are generally associated with greater cardiovascular stability and minimal histamine release at clinical doses.[7][8] Pancuronium, another neuromuscular blocker, can cause an increase in heart rate and blood pressure due to its vagolytic effects.[5]
Q4: What are some strategies to mitigate the cardiovascular side effects of this compound?
To minimize the cardiovascular side effects of this compound, consider the following strategies:
-
Dosage Optimization: Use the lowest effective dose of this compound to achieve the desired level of neuromuscular blockade.
-
Slow Administration: Administering the drug slowly may attenuate the histamine release and subsequent hemodynamic changes.
-
Premedication: Pre-treatment with H1 and H2 histamine antagonists may help to block the effects of histamine released by this compound.[9]
-
Alternative Agents: In high-risk subjects or when cardiovascular stability is critical, consider using alternative neuromuscular blocking agents with a more favorable cardiovascular profile, such as vecuronium or rocuronium.[7][10]
Troubleshooting Guide
Issue 1: Unexpected, severe hypotension and tachycardia are observed after this compound administration.
-
Possible Cause: This is likely due to a significant histamine release, potentially exacerbated by a rapid injection rate or a higher than necessary dose.
-
Troubleshooting Steps:
-
Confirm Dosage: Double-check the calculated and administered dose of this compound.
-
Review Administration Rate: Ensure the injection was performed slowly.
-
Subject Sensitivity: Consider the possibility of individual subject hypersensitivity to histamine-releasing drugs.
-
Future Experiments:
-
Reduce the dose of this compound in subsequent experiments.
-
Administer the drug over a longer period.
-
Consider premedication with antihistamines (H1 and H2 blockers).
-
If the issue persists, switch to a neuromuscular blocking agent with a lower propensity for histamine release, such as vecuronium.
-
-
Issue 2: There is significant variability in the cardiovascular response to the same dose of this compound across different experimental subjects.
-
Possible Cause: Variability can arise from differences in baseline cardiovascular status, anesthetic depth, or individual differences in histamine release.
-
Troubleshooting Steps:
-
Standardize Anesthesia: Ensure a consistent and adequate depth of anesthesia across all subjects, as this can influence hemodynamic stability.
-
Baseline Monitoring: Carefully record and analyze baseline hemodynamic parameters before this compound administration to identify any pre-existing differences between subjects.
-
Control for Confounding Factors: Ensure other experimental conditions (e.g., temperature, hydration status) are consistent.
-
Increase Sample Size: A larger sample size may be necessary to account for inter-individual variability.
-
Data Presentation
Table 1: Dose-Dependent Hemodynamic Effects of this compound
| Dosage Group | Dose (mg/kg) | Change in Mean Arterial Pressure (MAP) | Change in Systemic Vascular Resistance (SVR) | Change in Cardiac Output |
| I (Control) | 0 | No significant change | No significant change | No significant change |
| II | 0.2 | No significant change | No significant change | No significant change |
| III | 0.3 | ↓ 32% | ↓ 42% | Not significant |
| IV | 0.4 | ↓ 26% | ↓ 36% | ↑ 24% |
Data summarized from a study by T. H. Stanley et al. (1982) in patients under isoflurane anesthesia.[3]
Table 2: Comparative Cardiovascular Effects of Neuromuscular Blocking Agents
| Drug | Typical Effect on Heart Rate | Typical Effect on Blood Pressure | Propensity for Histamine Release |
| This compound | ↑ or ↔ | ↓ | Moderate |
| d-Tubocurarine | ↑ | ↓ | High |
| Pancuronium | ↑↑ | ↑ or ↔ | Low |
| Vecuronium | ↔ | ↔ | Very Low |
| Atracurium | ↔ or ↑ | ↔ or ↓ | Low to Moderate |
| Rocuronium | ↔ | ↔ | Very Low |
Experimental Protocols
Protocol 1: Assessment of Hemodynamic Effects in an Animal Model
-
Animal Preparation: Anesthetize the animal according to the approved institutional protocol. Ensure a stable plane of anesthesia before drug administration.
-
Instrumentation:
-
Insert a catheter into the carotid or femoral artery for direct measurement of arterial blood pressure.
-
Place a catheter in the jugular or femoral vein for drug administration.
-
Attach ECG leads for continuous heart rate monitoring.
-
For more detailed studies, a thermodilution catheter can be placed in the pulmonary artery to measure cardiac output.
-
-
Baseline Measurement: Record baseline hemodynamic parameters (MAP, heart rate, SVR, cardiac output) for a stable period (e.g., 15-30 minutes) before administering this compound.
-
Drug Administration: Administer the predetermined dose of this compound intravenously at a slow, consistent rate.
-
Continuous Monitoring: Continuously record all hemodynamic parameters during and after drug administration until they return to baseline or stabilize.
-
Data Analysis: Calculate the percentage change from baseline for each parameter at various time points after drug administration.
Protocol 2: In Vitro Histamine Release Assay
-
Sample Collection: Obtain fresh heparinized whole blood or isolated mast cells from the experimental subject.
-
Incubation:
-
Aliquot the blood or cell suspension into separate tubes.
-
Add varying concentrations of this compound to the experimental tubes.
-
Include a positive control (e.g., a known histamine-releasing agent like compound 48/80) and a negative control (buffer only).
-
-
Histamine Release: Incubate the tubes at 37°C for a specified period (e.g., 15-30 minutes) to allow for histamine release.
-
Centrifugation: Centrifuge the tubes to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the released histamine.
-
Histamine Quantification: Measure the histamine concentration in the supernatant using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Express the amount of histamine released as a percentage of the total histamine content (determined by lysing a separate aliquot of cells).
Mandatory Visualization
Caption: Signaling pathway of this compound-induced cardiovascular side effects.
Caption: Experimental workflow for assessing hemodynamic effects of this compound.
References
- 1. karger.com [karger.com]
- 2. Adverse effects of neuromuscular blocking drugs. | Semantic Scholar [semanticscholar.org]
- 3. Investigation of the Cardiac Effects of Pancuronium, Rocuronium, Vecuronium, and Mivacurium on the Isolated Rat Atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemodynamic effects of this compound during isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular and neuromuscular effects of Org NC 45, pancuronium, this compound, and d-tubocurarine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The autonomic margins of safety of this compound and d-tubocurarine in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of non-depolarizing neuromuscular blockers in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of vecuronium, atracurium, pancuronium, this compound and RGH-4201 in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine release by neuromuscular blocking agents in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuromuscular efficacy and histamine-release hemodynamic changes produced by rocuronium versus atracurium: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Metocurine Potency Between Species
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the neuromuscular blocking agent, Metocurine. Variability in drug potency between species is a common hurdle in preclinical research, and this guide aims to provide clarity and practical solutions.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the required dose of this compound to achieve neuromuscular blockade in our rat model compared to our dog model. Is this expected?
A1: Yes, it is expected to observe variability in the potency of this compound between different species. This phenomenon is multifactorial and can be attributed to differences in drug metabolism, physiology at the neuromuscular junction, and variations in the nicotinic acetylcholine receptors (nAChRs) themselves. For instance, studies have shown that the potency of neuromuscular blocking agents can vary significantly between species like cats and dogs. This compound has been reported to be 14 times more potent than d-tubocurarine in cats, highlighting the substantial species-specific differences that can occur.
Q2: What are the primary factors that contribute to the species-specific variability in this compound's potency?
A2: The main factors include:
-
Metabolic Differences: The rate and pathway of drug metabolism can vary significantly between species. The cytochrome P450 (CYP) family of enzymes, which are crucial for metabolizing many drugs, show considerable interspecies differences in their expression and activity. For example, the specific isoforms of CYP enzymes present in a rat liver may differ from those in a dog or monkey, leading to different rates of this compound clearance and, consequently, different potency.
-
Nicotinic Acetylcholine Receptor (nAChR) Subunit Variation: this compound acts by competitively antagonizing acetylcholine at the nAChRs on the motor end-plate. The subunit composition of these receptors can differ between species. Even subtle changes in the amino acid sequence of the receptor subunits can alter the binding affinity of this compound, thereby affecting its potency. Mammalian brains, for instance, express a variety of nAChR subunits (α2–α10 and β2–β4), and the specific combination of these subunits can vary.[1][2][3][4][5]
-
Physiological Differences: Factors such as body composition, plasma protein binding, and renal excretion rates can influence the distribution and elimination of this compound, thus affecting its concentration at the neuromuscular junction and its overall potency. This compound is primarily excreted unchanged in the urine, so species-specific differences in renal function can play a significant role.
Q3: How can we standardize our experimental approach to minimize the impact of species variability?
A3: While you cannot eliminate inherent biological differences, you can standardize your experimental protocols to ensure your results are comparable and reproducible. This includes:
-
Using Consistent Anesthesia: The type and depth of anesthesia can influence neuromuscular function and the potency of blocking agents. Use the same anesthetic regimen for all comparative studies.
-
Controlling Physiological Parameters: Monitor and maintain stable body temperature, acid-base balance, and electrolyte levels, as these can affect neuromuscular transmission.
-
Precise Dose Administration: Ensure accurate and consistent intravenous administration of this compound.
-
Standardized Monitoring: Use a consistent method for monitoring neuromuscular blockade, such as measuring twitch tension in response to peripheral nerve stimulation.
Troubleshooting Guides
Problem 1: Higher than expected dose of this compound required in rats.
This could be due to faster metabolism or lower receptor affinity in this species.
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check all calculations for dose preparation and administration.
-
Assess Anesthetic Depth: Ensure the level of anesthesia is not too light, as this can increase muscle tone and seemingly decrease the potency of the neuromuscular blocker.
-
Consider Metabolic Induction: If the animals have been pre-treated with other compounds, consider the possibility of induced metabolism of this compound.
-
In Vitro Confirmation: If possible, perform an in vitro experiment, such as the phrenic nerve-hemidiaphragm preparation, to assess the direct effect of this compound on the neuromuscular junction, which can help differentiate between metabolic and receptor-level effects.
Problem 2: Inconsistent results within the same species.
Variability within a single species can arise from several factors.
Troubleshooting Steps:
-
Review Animal Health: Ensure all animals are healthy and free from underlying conditions that could affect neuromuscular function.
-
Standardize Surgical Preparation: In in vivo experiments, ensure the surgical preparation and electrode placement for nerve stimulation are consistent across all animals.
-
Control Environmental Factors: Maintain a consistent and controlled laboratory environment, including temperature and humidity.
-
Check Drug Stability: Ensure the this compound solution is properly stored and has not degraded.
Data Presentation
The following tables summarize available quantitative data on this compound and related compounds to aid in experimental design and interpretation.
Table 1: this compound Potency in Different Species (In Vivo)
| Species | Parameter | Value | Route of Administration | Reference |
| Dog | ED90 | 63 µg/kg | Intravenous | [6] |
| Dog | EC50 (Effect-site concentration for 50% paralysis) | ~250 ng/ml | Intravenous Infusion | [7] |
| Cat | Relative Potency | 14 times more potent than d-tubocurarine | Not Specified | [8] |
| Human | Cpss90 (Steady-state plasma concentration for 90% block) | 0.46 µg/ml | Intravenous | [9] |
Table 2: Lethal Dose (LD50) Data for Related Neuromuscular Blocking Agents
| Compound | Species | LD50 | Route of Administration | Reference |
| d-Tubocurarine | Rat | 210 µg/kg | Intraperitoneal | [10] |
| d-Tubocurarine | Rat | 500 µg/kg | Intramuscular | [10] |
Experimental Protocols
Key Experiment 1: In Vivo Measurement of Neuromuscular Blockade (Twitch Tension)
This protocol describes the general procedure for assessing the potency of neuromuscular blocking agents in an anesthetized animal model.
Methodology:
-
Animal Preparation:
-
Anesthetize the animal with an appropriate agent (e.g., pentobarbital or a gas anesthetic like isoflurane).
-
Maintain body temperature using a heating pad.
-
Cannulate the trachea for artificial ventilation and a carotid artery to monitor blood pressure.
-
Cannulate a jugular vein for drug administration.
-
-
Nerve and Muscle Preparation:
-
Isolate a peripheral nerve, such as the sciatic nerve in the hindlimb.
-
Attach the distal tendon of the corresponding muscle (e.g., tibialis anterior) to a force-displacement transducer to measure isometric twitch tension.
-
Place stimulating electrodes on the isolated nerve.
-
-
Stimulation and Recording:
-
Deliver supramaximal square-wave pulses of short duration (e.g., 0.2 msec) to the nerve at a slow frequency (e.g., 0.1 Hz).
-
Record the baseline twitch tension for a stabilization period.
-
-
Drug Administration and Data Collection:
-
Administer incremental doses of this compound intravenously.
-
Record the percentage decrease in twitch tension after each dose until a 90-95% block is achieved.
-
Construct a dose-response curve to determine the ED50 or ED90.
-
Key Experiment 2: In Vitro Phrenic Nerve-Hemidiaphragm Preparation
This ex vivo method allows for the direct assessment of a drug's effect on the neuromuscular junction without the influence of systemic metabolism and distribution.[7][8][11][12][13][14]
Methodology:
-
Tissue Dissection:
-
Humanely euthanize a rat or mouse.
-
Rapidly dissect the diaphragm with the phrenic nerve attached.
-
Split the diaphragm into two hemidiaphragms, each with its phrenic nerve intact.[8]
-
-
Preparation Mounting:
-
Mount one hemidiaphragm in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[11]
-
Attach the tendon of the diaphragm to a force transducer.
-
Place the phrenic nerve in a stimulating electrode assembly.
-
-
Stimulation and Recording:
-
Stimulate the phrenic nerve with supramaximal pulses (e.g., 0.1 Hz frequency, 0.2 msec duration).
-
Record the baseline twitch contractions for a stabilization period.
-
-
Drug Application and Analysis:
-
Add cumulative concentrations of this compound to the organ bath.
-
Record the inhibition of twitch height at each concentration.
-
Generate a concentration-response curve to calculate the IC50 (the concentration that causes 50% inhibition of the twitch response).
-
Mandatory Visualizations
Signaling Pathway at the Neuromuscular Junction
References
- 1. iris.unimore.it [iris.unimore.it]
- 2. A comparison of α 2 nicotinic acetylcholine receptor subunit mRNA expression in the central nervous system of rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structurally different neuronal nicotinic acetylcholine receptor subtypes purified and characterized using monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Age-dependent variation in response to tubocurarine in the isolated rat diaphragm [pubmed.ncbi.nlm.nih.gov]
- 7. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of this compound in humans with and without renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tubocurarine | C37H41N2O6+ | CID 6000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rat isolated phrenic nerve-diaphragm preparation for pharmacological study of muscle spindle afferent activity: effect of oxotremorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phrenic nerve-hemidiaphragm preparations: Topics by Science.gov [science.gov]
- 14. RTECS NUMBER-CQ6825000-Chemical Toxicity Database [drugfuture.com]
Avoiding Metocurine precipitation in physiological buffers
Technical Support Center: Metocurine
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid the precipitation of this compound in physiological buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound, typically available as this compound iodide, is a non-depolarizing neuromuscular blocking agent.[1][2][3] Precipitation is a concern because it reduces the effective concentration of the drug in your experiment, leading to inaccurate and irreproducible results. The formation of a solid phase can also interfere with analytical equipment and cell-based assays.
Q2: What is the solubility of this compound iodide?
This compound iodide is described as being slightly soluble in water, with a reported solubility of approximately 300 mg per 100 ml (or 3 mg/mL).[4] Its solubility in complex physiological buffers can be lower due to factors like pH and the presence of other ions.
Q3: How do common physiological buffers cause this compound to precipitate?
Precipitation in physiological buffers can be triggered by several factors:
-
pH Shifts: The pH of the buffer can alter the ionization state of this compound, affecting its solubility.
-
Buffer Composition: Certain buffer components, such as phosphates, can interact with drug molecules and lead to the formation of less soluble salts.[5]
-
High Concentration: Exceeding the solubility limit of this compound in the specific buffer system will inevitably cause precipitation.
-
Temperature: Changes in temperature can affect solubility. Experiments conducted at different temperatures (e.g., room temperature vs. 37°C) may yield different results.[6][7]
Q4: What is the best way to prepare a stock solution of this compound?
It is recommended to first prepare a high-concentration stock solution in a non-aqueous solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous physiological buffer.[8] This approach ensures the compound is fully dissolved before its introduction to the aqueous environment, minimizing the risk of immediate precipitation. Always use anhydrous-grade solvents to prepare stock solutions.
Troubleshooting Guide
Problem: I observed a precipitate after adding my this compound stock solution to a physiological buffer.
Follow these steps to diagnose and resolve the issue.
| Potential Cause | Explanation | Recommended Solution |
| Concentration Too High | The final concentration of this compound in your buffer exceeds its solubility limit. The reported aqueous solubility of ~3 mg/mL is a guideline; solubility in a complex buffer can be lower.[4] | Lower the final concentration of this compound. Perform a concentration-response curve to find the optimal concentration for your experiment. |
| pH Incompatibility | The pH of the physiological buffer may be in a range where this compound is less soluble. Drug stability and solubility are often pH-dependent.[6][7] | Measure the final pH of your solution. If possible, test a range of physiological buffers with different pH values (e.g., 6.8, 7.4, 7.8) to identify an optimal pH for solubility. |
| Buffer Component Interaction | Specific ions in the buffer, particularly phosphates, may form insoluble salts with this compound. Some studies show that buffers like phosphate and bicarbonate can have different effects on drug precipitation.[5] | Try switching to a different buffer system. For example, if you are using Phosphate-Buffered Saline (PBS), consider trying Hanks' Balanced Salt Solution (HBSS) or a Tris-based buffer. Perform a small-scale compatibility test first (See Protocol 3). |
| Solvent Shock | Adding a concentrated non-aqueous stock solution (like DMSO) too quickly into an aqueous buffer can cause localized supersaturation and precipitation. | Add the stock solution dropwise while vortexing or stirring the buffer to ensure rapid and even dispersion. Warm the buffer to the experimental temperature (e.g., 37°C) before adding the stock solution. |
| Low Temperature | Solubility of many compounds decreases at lower temperatures. If you prepare your solution in the cold and then warm it, precipitation might occur, and it may not always redissolve. | Prepare your final working solution at the temperature of your experiment. Avoid storing final working solutions at low temperatures unless stability data confirms this is acceptable. Prepare fresh solutions for each experiment.[9][10] |
Data Summary
Table 1: Physicochemical Properties of this compound Iodide
| Property | Value | Source |
| Molecular Formula | C₄₀H₄₈I₂N₂O₆ | [4] |
| Molecular Weight | 906.63 g/mol | [3][4] |
| Appearance | Crystalline solid | [4] |
| Solubility in Water | Approx. 300 mg/100 mL (3 mg/mL) | [4] |
| pKa | Data not readily available in cited literature. |
Table 2: Composition of Common Physiological Buffers
| Buffer | Key Components | Potential for Interaction |
| Phosphate-Buffered Saline (PBS) | NaCl, KCl, Na₂HPO₄, KH₂PO₄ | High. Phosphate ions can form insoluble salts with certain drugs.[5] |
| Tris-Buffered Saline (TBS) | NaCl, KCl, Tris | Lower. Lacks phosphate, reducing the risk of phosphate salt precipitation. |
| Hanks' Balanced Salt Solution (HBSS) | NaCl, KCl, KH₂PO₄, Na₂HPO₄, CaCl₂, MgSO₄, NaHCO₃, Glucose | Moderate. Contains phosphate and other divalent cations which could potentially interact with the compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Iodide Stock Solution in DMSO
-
Calculate Mass: Based on a molecular weight of 906.63 g/mol , weigh out 9.07 mg of this compound iodide powder to prepare 1 mL of a 10 mM stock solution.
-
Dissolution: Aseptically transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If needed, gently warm the solution to 37°C for 5-10 minutes to aid dissolution.[8] The resulting solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[9]
Protocol 2: Preparation of a 10 µM Working Solution in Physiological Buffer
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Buffer: Warm your chosen physiological buffer to the intended experimental temperature (e.g., 37°C).
-
Dilution: Perform a serial dilution. To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. For example, add 2 µL of the 10 mM stock solution to 1998 µL of the pre-warmed buffer.
-
Mixing: Add the stock solution dropwise into the buffer while gently vortexing to ensure immediate and thorough mixing. This minimizes "solvent shock."
-
Final Check: Visually inspect the final working solution for any signs of cloudiness or precipitation before use.
Protocol 3: Small-Scale Buffer Compatibility Test
Before preparing a large volume of working solution, test the compatibility of this compound with your chosen buffer.
-
Prepare Samples: In separate microcentrifuge tubes, add a small volume (e.g., 200 µL) of each buffer you intend to test (e.g., PBS, TBS, HBSS).
-
Add this compound: Add the corresponding volume of your this compound stock solution to achieve the highest concentration you plan to use in your experiments. Add an equivalent volume of the solvent (e.g., DMSO) to a control tube for each buffer.
-
Incubate: Incubate the tubes under your experimental conditions (e.g., 37°C for 1 hour).
-
Observe: After incubation, visually inspect the tubes against a dark background. Any cloudiness, haze, or visible particles in the this compound-containing tubes that are not present in the control tubes indicate precipitation.
Visual Guides and Workflows
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors influencing this compound solubility and stability.
References
- 1. This compound | C40H48N2O6+2 | CID 21233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Iodide | C40H48I2N2O6 | CID 24244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Iodide [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Impact of pH on Metocurine Activity in In-Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of pH on metocurine activity in in-vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is pH relevant to its activity?
This compound is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs).[1] It binds to the same sites as the endogenous agonist acetylcholine (ACh), thereby preventing the ion channel from opening and leading to muscle relaxation. The function of nAChRs, including channel activation and desensitization, is known to be sensitive to changes in extracellular pH.[2] Therefore, the pH of the in-vitro assay environment can significantly influence the binding affinity and inhibitory potency of this compound.
Q2: How does a change in pH affect the nicotinic acetylcholine receptor (nAChR) itself?
Extracellular pH can modulate the function of nAChRs. Studies on Torpedo nAChRs have shown that reducing the pH from 7.4 to 5.0 diminishes acetylcholine-induced currents, while a more alkaline pH can increase them.[2] In contrast, mouse muscle nAChR peak currents are decreased at both acidic and alkaline pH, with an optimal response around pH 7.4.[2] These effects are likely due to the protonation state of key amino acid residues within the receptor that are involved in ligand binding, channel gating, or desensitization.
Q3: What is the expected impact of acidic or alkaline pH on this compound's potency (IC50)?
Q4: Is this compound stable at different pH values in solution?
The stability of this compound in solution can be influenced by pH. While specific degradation kinetics of this compound at various pH levels are not extensively documented in the provided search results, it is a crucial factor to consider. As with many pharmaceutical compounds, extreme pH values (both acidic and alkaline) can lead to hydrolysis or other forms of degradation, which would result in a lower effective concentration of the active drug in the assay.[3] It is recommended to prepare fresh solutions of this compound in the desired buffer for each experiment and to assess its stability under the specific experimental conditions if long incubation times are required.
Troubleshooting Guide
Problem 1: High variability in this compound IC50 values between experiments.
-
Potential Cause 1: Inconsistent pH of assay buffers.
-
Solution: Always prepare fresh buffers for each experiment. Calibrate your pH meter before each use with fresh standards. Verify the final pH of the complete assay medium, including all components, as some reagents may alter the pH.
-
-
Potential Cause 2: Degradation of this compound stock solution.
-
Solution: Prepare fresh this compound stock solutions regularly. Store stock solutions at the recommended temperature and protect them from light. Consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
-
-
Potential Cause 3: Buffer composition.
Problem 2: Baseline drift or instability in electrophysiology recordings when changing pH.
-
Potential Cause 1: Liquid junction potential.
-
Solution: A change in the ionic composition or pH of the perfusion solution can cause a liquid junction potential, leading to a baseline shift.[6] To minimize this, use a reference electrode with a stable junction potential (e.g., an agar bridge). It is also important to allow the system to stabilize after each solution change before recording data.
-
-
Potential Cause 2: Direct effect of pH on the patch seal or cell membrane.
-
Solution: Extreme pH values can affect the integrity of the giga-ohm seal and the health of the cell. Ensure the pH of your solutions is within a physiologically tolerable range for your cell type. If you must use more extreme pH values, limit the exposure time as much as possible.
-
-
Potential Cause 3: Instability of the perfusion system.
-
Solution: Ensure a smooth and continuous flow of the perfusion system. Air bubbles or fluctuations in the flow rate can introduce noise and baseline instability.[6]
-
Problem 3: Low signal-to-noise ratio in radioligand binding assays at certain pH values.
-
Potential Cause 1: Altered receptor conformation.
-
Solution: pH can alter the conformation of the nAChR, potentially affecting the binding of the radioligand. This may necessitate re-optimization of the assay at each pH, including incubation time and temperature, to ensure equilibrium is reached.
-
-
Potential Cause 2: Increased non-specific binding.
-
Solution: Changes in pH might alter the charge of the cell membranes or the radioligand itself, leading to increased non-specific binding. Consider pre-treating your filters with polyethyleneimine (PEI) to reduce non-specific binding to the filter paper. You may also need to adjust the washing steps (e.g., number of washes, buffer composition) to effectively remove unbound radioligand.
-
Quantitative Data
Direct, comparative data on the IC50 or binding affinity (Kd) of this compound at different pH values is limited in the readily available literature. However, an IC50 value for this compound on adult mouse nAChRs has been reported. Researchers should consult the full publication for detailed experimental conditions, including the pH of the assay buffer.
| Compound | Receptor Subtype | Assay Type | Reported IC50 (nM) | pH | Reference |
| This compound | Adult Mouse nAChR | Electrophysiology | Value not specified in abstract | Likely physiological pH (~7.4) | Liu & Dilger, 2009[7] |
| Pancuronium | Embryonic Mouse Muscle nAChR | Electrophysiology | 5.5 ± 0.5 | Not Specified | Dilger et al., 2001[8] |
| (+)-tubocurarine | Embryonic Mouse Muscle nAChR | Electrophysiology | 41 ± 2 | Not Specified | Dilger et al., 2001[8] |
Researchers are encouraged to generate their own pH-dependent dose-response curves to populate a similar table for their specific experimental conditions.
Experimental Protocols
Radioligand Competition Binding Assay for this compound
This protocol is adapted from standard radioligand binding assay procedures and is intended to determine the binding affinity (Ki) of this compound for nAChRs at different pH values.
Materials:
-
Cell membranes expressing the nAChR subtype of interest.
-
Radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).
-
This compound.
-
Binding buffers at various pH values (e.g., pH 6.0, 7.4, 8.5). A suitable buffer would be HEPES or Tris, ensuring its buffering capacity is effective at the desired pH.
-
Wash buffer (ice-cold).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Buffer Preparation: Prepare a series of binding buffers (e.g., 50 mM HEPES) adjusted to the desired pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0, 8.5). Verify the final pH after all components have been added.
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the binding buffer of the desired pH to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a high concentration of a competing non-labeled ligand (e.g., nicotine) for non-specific binding.
-
50 µL of this compound at various concentrations (typically a 10-point dilution series).
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation. Repeat the entire procedure for each pH value.
Electrophysiology Assay for this compound Activity
This protocol outlines a method for assessing the inhibitory effect of this compound on nAChR function at different pH values using two-electrode voltage clamp (TEVC) recording in Xenopus oocytes or whole-cell patch clamp on cultured cells.
Materials:
-
Xenopus oocytes or cultured cells expressing the nAChR subtype of interest.
-
External recording solution (e.g., Ringer's solution for oocytes, or a physiological saline solution for cultured cells) buffered to the desired pH values.
-
Internal solution for the recording electrode.
-
Acetylcholine (ACh) stock solution.
-
This compound stock solution.
-
Electrophysiology rig with perfusion system.
Procedure:
-
Solution Preparation: Prepare external recording solutions buffered to the desired pH values. Ensure the osmolarity and ionic composition are consistent across all solutions, with only the pH being the variable.
-
Cell Preparation: Place the oocyte or the cultured cell in the recording chamber and establish a stable recording configuration (TEVC or whole-cell patch clamp).
-
Baseline Recording: Perfuse the cell with the external solution at a reference pH (e.g., 7.4). Apply a short pulse of ACh at a concentration that elicits a submaximal response (e.g., EC20-EC50) to establish a baseline current.
-
Application of this compound: After the baseline is stable, co-apply ACh with a specific concentration of this compound and record the inhibited current response.
-
Dose-Response Curve Generation: Repeat step 4 with a range of this compound concentrations to generate a dose-response curve at the reference pH.
-
pH Variation: Change the perfusion to an external solution with a different pH. Allow the system to equilibrate.
-
Repeat Measurements: Repeat steps 3-5 at the new pH to generate a dose-response curve for this compound at this pH.
-
Data Analysis: For each pH, plot the percentage of inhibition as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Compare the IC50 values obtained at different pH levels.
Visualizations
Logical Workflow for Troubleshooting pH-Related Issues
Caption: Troubleshooting workflow for pH-related issues.
This compound Interaction with nAChR and Influence of pH
Caption: pH influencing this compound's antagonism of nAChR.
References
- 1. This compound | C40H48N2O6+2 | CID 21233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Modulation of nicotinic acetylcholine receptor channel by pH: a difference in pH sensitivity of Torpedo and mouse receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the myotoxicity of pharmaceutical buffers using an in vitro muscle model: effect of pH, capacity, tonicity, and buffer type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Site selectivity of competitive antagonists for the mouse adult muscle nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Metocurine Resistance in Disused Muscle Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with disused muscle models and encountering resistance to metocurine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a non-depolarizing neuromuscular blocking agent.[1] It acts as a competitive antagonist to acetylcholine (ACh) at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate of the neuromuscular junction (NMJ).[1] By binding to these receptors, it prevents ACh from triggering muscle contraction.[1]
Q2: What is meant by "disused muscle" and how does it lead to this compound resistance?
A2: Disused muscle refers to skeletal muscle that has experienced a prolonged period of inactivity, leading to muscle atrophy (a decrease in muscle mass and strength).[2] This can be caused by limb immobilization, denervation, prolonged bed rest, or exposure to microgravity.[2][3] Resistance to non-depolarizing muscle relaxants like this compound is a key characteristic of disused muscle.[4][5]
The primary mechanism for this resistance is the upregulation of nAChRs in the muscle membrane.[5][6][7] In disused muscle, there is an increase in the number of both mature and immature (fetal) nAChRs.[6][8] These immature receptors, which contain a gamma (γ) subunit instead of the mature epsilon (ε) subunit, are expressed outside of the neuromuscular junction (extrajunctional receptors).[6][8] This overall increase in the number of AChRs means that a higher concentration of this compound is required to block a sufficient number of receptors and achieve neuromuscular blockade.[4]
Q3: What are the common experimental models to induce disused muscle atrophy?
A3: Several rodent models are used to induce disused muscle atrophy, including:
-
Hindlimb Immobilization: This can be achieved through casting or splinting of a limb.[4][9] A non-invasive method using spiral wire immobilization has also been developed for mice.[10]
-
Denervation: Surgically sectioning or crushing a motor nerve, such as the sciatic nerve, leads to rapid and severe muscle atrophy.[2][11]
-
Tail Suspension: This model, often used to simulate microgravity, unloads the hindlimbs and induces atrophy.[12][13][14]
-
Spinal Cord Isolation: This is a more severe model that results in complete inactivity of the muscles below the lesion.[2]
Q4: What signaling pathways are involved in the development of this compound resistance in disused muscle?
A4: The development of this compound resistance is linked to signaling pathways that control both muscle mass and the expression of acetylcholine receptors. Key pathways include:
-
IGF-1/Akt/mTOR Pathway: Reduced mechanical loading in disused muscle leads to decreased activation of this pathway, which is crucial for muscle protein synthesis.[15] Decreased mTOR activity can lead to an increase in protein degradation.[15]
-
Ubiquitin-Proteasome System: This is a major pathway for protein degradation in muscle atrophy.[16]
-
Agrin/LRP4/MuSK Pathway: This pathway is essential for the clustering and maintenance of AChRs at the neuromuscular junction.[17][18] Alterations in this pathway can contribute to the changes in AChR distribution seen in disused muscle.
-
Wnt Signaling: Some Wnt signaling pathways have been shown to impair agrin-mediated AChR clustering.[19]
Troubleshooting Guides
Problem 1: Inconsistent or variable levels of this compound resistance observed in our disused muscle model.
| Possible Cause | Troubleshooting Step |
| Inconsistent Immobilization | Ensure the method of immobilization (e.g., casting, wiring) is applied uniformly across all animals. For casting, verify that the joint angles are consistent. For wire immobilization, ensure the wrapping technique is standardized.[10] |
| Variable Duration of Disuse | The degree of this compound resistance develops over time.[4] Standardize the duration of the disuse period in your experimental protocol. |
| Animal Strain and Age | Different animal strains and ages may exhibit varying susceptibility to disuse atrophy and subsequent this compound resistance. Use animals of the same strain and a consistent age range for all experiments. |
| Pharmacokinetic Variability | Individual differences in drug metabolism and distribution can affect the response to this compound. Monitor plasma concentrations of this compound to correlate with the observed neuromuscular blockade.[20] |
Problem 2: Difficulty in accurately measuring the degree of neuromuscular blockade.
| Possible Cause | Troubleshooting Step |
| Inadequate Nerve Stimulation | Ensure proper placement of stimulating electrodes to achieve supramaximal nerve stimulation. The resulting muscle contraction should be consistent and reproducible. |
| Insensitive Measurement Technique | Use a sensitive and reliable method to quantify muscle contractile force, such as a force transducer. Electromyography (EMG) can also be used to measure the compound muscle action potential.[21][22] |
| Anesthetic Interference | Some anesthetic agents can potentiate the effects of neuromuscular blockers. Use a consistent anesthetic regimen throughout your experiments.[4] |
Problem 3: Our attempts to reverse this compound resistance with therapeutic interventions are not showing significant effects.
| Possible Cause | Troubleshooting Step |
| Intervention Timing | The timing of the intervention (before, during, or after the disuse period) is critical. Consider prophylactic interventions to prevent the development of resistance. |
| Inappropriate Drug Target | The intervention may not be targeting the key underlying mechanisms. Focus on strategies that either downregulate AChR expression or enhance the efficacy of the neuromuscular blocker. |
| Insufficient Dosage or Duration | The dose and duration of the therapeutic intervention may be inadequate. Perform dose-response studies to determine the optimal parameters. |
| Use of Reversal Agents | For acute reversal of neuromuscular blockade, consider the use of acetylcholinesterase inhibitors like neostigmine, which increase the concentration of acetylcholine at the neuromuscular junction to compete with this compound.[1][23] |
Quantitative Data Summary
Table 1: Effect of Disuse on this compound Sensitivity
| Animal Model | Duration of Disuse | Fold Increase in this compound EC50* | Reference |
| Dog (Gastrocnemius) | 3 weeks | ~3-fold (from ~250 to ~750 ng/ml) | [4] |
| Rat (Tibialis) | 7 days | 3.0-fold | [24] |
| Rat (Tibialis) | 14 days | 3.2-fold | [24] |
| Rat (Tibialis) | 28 days | 2.1-fold | [24] |
*EC50: The effective concentration of a drug that gives half of the maximal response.
Table 2: Effect of Exercise on this compound Sensitivity
| Animal Model | Intervention | This compound Concentration for 50% Paralysis (mean +/- SD) | Reference |
| Dog (Gastrocnemius) | 5 weeks of daily running | 0.114 +/- 0.008 µg/ml | [20] |
| Dog (Gastrocnemius) | Control (no exercise) | 0.189 +/- 0.038 µg/ml | [20] |
Experimental Protocols
Protocol 1: Induction of Disused Muscle Atrophy via Hindlimb Immobilization (Rat Model)
Materials:
-
Anesthesia (e.g., isoflurane)
-
Plaster of Paris or other casting material
-
Gauze and padding
Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Carefully wrap the hindlimb to be immobilized with a layer of padding to prevent pressure sores.
-
Apply the casting material (e.g., plaster of Paris) over the padding, ensuring the ankle and knee joints are flexed at a 90-degree angle to induce disuse of the tibialis anterior muscle.[24]
-
Allow the cast to dry completely before returning the animal to its cage.
-
Monitor the animal daily for any signs of distress, swelling, or skin irritation.
-
The contralateral limb can serve as a control.
-
After the desired period of immobilization (e.g., 7, 14, or 28 days), the cast can be removed for muscle analysis.[24]
Protocol 2: Measurement of this compound-Induced Neuromuscular Blockade
Materials:
-
Anesthetized animal with induced disuse atrophy
-
Nerve stimulator
-
Force transducer
-
Data acquisition system
-
This compound solution
Procedure:
-
Anesthetize the animal and maintain a stable level of anesthesia.
-
Isolate the nerve innervating the muscle of interest (e.g., sciatic nerve for the gastrocnemius or tibialis anterior).
-
Place stimulating electrodes on the nerve.
-
Attach the muscle tendon to a force transducer to measure isometric contractile force.
-
Deliver supramaximal electrical stimuli to the nerve (e.g., single twitches at a low frequency).
-
Record the baseline twitch tension.
-
Administer a dose of this compound intravenously.
-
Continuously monitor and record the twitch tension as it decreases.
-
The degree of neuromuscular blockade is expressed as the percentage decrease from the baseline twitch tension.
-
A dose-response curve can be generated by administering incremental doses of this compound.[21]
Visualizations
Caption: Signaling pathways leading to muscle atrophy in disused muscle.
Caption: Workflow of acetylcholine receptor upregulation leading to this compound resistance.
References
- 1. This compound | C40H48N2O6+2 | CID 21233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Muscle Disuse Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The changing pharmacodynamics of this compound identify the onset and offset of canine gastrocnemius disuse atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. anesth-pain-med.org [anesth-pain-med.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Immobilization with Atrophy Induces Increased Expression of Neuronal Nicotinic α7 Acetylcholine Receptors in Muscle Contributing to Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathology of Experimental Disuse Muscular Atrophy in Rats | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Skeletal muscle denervation activates acetylcholine receptor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An electrical stimulation intervention protocol to prevent disuse atrophy and muscle strength decline: an experimental study in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An electrical stimulation intervention protocol to prevent disuse atrophy and muscle strength decline: an experimental study in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Models of disuse muscle atrophy: therapeutic implications in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Modulation of the Acetylcholine Receptor Clustering Pathway Improves Neuromuscular Junction Structure and Muscle Strength in a Mouse Model of Congenital Myasthenic Syndrome [frontiersin.org]
- 18. Induced formation and maturation of acetylcholine receptor clusters in a defined 3D bio-artificial muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Frizzled-9 impairs acetylcholine receptor clustering in skeletal muscle cells [frontiersin.org]
- 20. Exercise produces sensitivity to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The dose-effect relationship of this compound: EMG versus MMG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Resistance to this compound-induced neuromuscular blockade in patients receiving phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Eliminating residual neuromuscular blockade: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanisms for the paradoxical resistance to d-tubocurarine during immobilization-induced muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Metocurine vs. d-Tubocurarine: A Comparative Pharmacological Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of metocurine and d-tubocurarine, two non-depolarizing neuromuscular blocking agents. The information presented is intended to support research and development efforts by offering a comprehensive overview of their pharmacological profiles, supported by experimental data and detailed methodologies.
Executive Summary
This compound and d-tubocurarine are competitive antagonists of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. While both induce skeletal muscle relaxation, their pharmacological profiles exhibit key differences in potency, autonomic effects, and propensity for histamine release. This compound generally demonstrates a higher potency and a more favorable safety profile with reduced autonomic side effects and less histamine-releasing capacity compared to d-tubocurarine.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound and d-tubocurarine, primarily derived from preclinical studies in animal models, which are instrumental in differentiating their profiles.
Table 1: Comparative Potency (ED50/ED95) of this compound and d-Tubocurarine
| Parameter | This compound | d-Tubocurarine | Species | Reference |
| Neuromuscular Blockade (ED50) | 0.018 mg/kg | 0.25 mg/kg | Cat | [1] |
| Neuromuscular Blockade (ED95) | Not explicitly stated | Not explicitly stated | Cat | [1] |
| Neuromuscular Blockade (ED90) | 63 ± 19 µg/kg | 130 ± 19 µg/kg | Dog | |
| Sympathetic Blockade (ED50) | 0.28 mg/kg | 0.09 mg/kg | Cat | [1] |
| Vagal Blockade (ED50) | 0.08 mg/kg | 0.025 mg/kg | Cat | [1] |
| Histamine Release (ED50) | 0.14 mg/kg | 0.06 mg/kg | Cat | [1] |
Table 2: Comparative Pharmacokinetics in Humans
| Parameter | This compound | d-Tubocurarine | Reference |
| Terminal Half-Life | 217 min | 346 min | [2] |
| Total Body Clearance | 96 ml/min | 56 ml/min | [2] |
| Renal Excretion (48h) | 46 - 58% | 46 - 95% | [2] |
| Biliary Excretion (48h) | 2.1% | 11.8% | [2] |
Mechanism of Action
Both this compound and d-tubocurarine are classified as non-depolarizing neuromuscular blocking agents. Their primary mechanism of action involves competitive antagonism of acetylcholine (ACh) at the nicotinic receptors on the motor end-plate of skeletal muscle. By binding to these receptors without activating them, they prevent ACh from binding and depolarizing the muscle cell membrane, thereby inhibiting muscle contraction. This action can be reversed by acetylcholinesterase inhibitors, which increase the concentration of ACh at the neuromuscular junction.
Signaling Pathway
The following diagram illustrates the signaling pathway at the neuromuscular junction and the inhibitory action of this compound and d-tubocurarine.
References
A Comparative Analysis of the Potency of Metocurine and Pancuronium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two non-depolarizing neuromuscular blocking agents: Metocurine and pancuronium. The information presented is based on experimental data from in vivo and in vitro studies, offering a quantitative and methodological resource for researchers in pharmacology and drug development.
Executive Summary
This compound and pancuronium are both competitive antagonists of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction, inducing skeletal muscle relaxation. Experimental data indicates that pancuronium is a more potent neuromuscular blocking agent than this compound. The following sections provide a detailed breakdown of their comparative potencies, the experimental methods used for these determinations, and the underlying signaling pathway.
Data Presentation: Potency Comparison
The following table summarizes the available quantitative data on the potency of this compound and pancuronium from various experimental models.
| Drug | Parameter | Value | Species/Model | Source(s) |
| This compound | ED95 | 0.34 mg/kg | Children | [1] |
| Relative Potency | Approx. 1.8 times d-tubocurarine | Humans | [2] | |
| Pancuronium | ED50 | 37.0 µg/kg | Human (Adults) | [3] |
| ED95 | 59.5 µg/kg | Human (Adults) | [3] | |
| ED95 | 0.08 mg/kg | Children | [1] | |
| ED95 | 70-76 µg/kg | Human (Adults) | [4] | |
| IC50 | 5.5 ± 0.5 nM | Mouse muscle nAChR | [5] | |
| IC50 | ~1-2 x 10-6 M | Rat phrenic nerve-diaphragm | [6] |
Note: ED50 (Effective Dose 50) is the dose that produces 50% of the maximal response. ED95 (Effective Dose 95) is the dose required to produce 95% suppression of the single-twitch response.[7] IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the response to an agonist by 50%. Direct comparison of potency should be made with caution due to variations in experimental models and conditions.
Experimental Protocols
The determination of the potency of neuromuscular blocking agents like this compound and pancuronium relies on precise and reproducible experimental protocols. Below are detailed methodologies for key in vivo and in vitro assays cited in the literature.
In Vivo Determination of ED95 in Humans (Ulnar Nerve Stimulation)
This clinical research protocol is designed to determine the dose-response relationship and the ED95 of a neuromuscular blocking agent in anesthetized patients.
1. Patient Selection and Preparation:
-
ASA physical status I or II patients scheduled for elective surgery are recruited.
-
Informed consent is obtained.
-
Anesthesia is induced with a standardized regimen (e.g., thiopental, fentanyl, and nitrous oxide in oxygen).
-
The trachea is intubated without the use of a muscle relaxant.
2. Neuromuscular Monitoring:
-
The ulnar nerve is stimulated at the wrist using supramaximal square-wave impulses of 0.2 msec duration at a frequency of 0.1 Hz.
-
The evoked mechanical response (twitch) of the adductor pollicis muscle is measured using a force-displacement transducer.
-
The baseline twitch height is recorded after a stabilization period.
3. Drug Administration and Data Collection:
-
The neuromuscular blocking agent is administered intravenously as a bolus dose.
-
The degree of twitch depression is recorded continuously.
-
Dose-response curves are constructed by plotting the log-dose of the drug against the probit of the percentage of twitch depression.
4. Data Analysis:
-
Linear regression analysis is used to determine the dose-response curve.
-
The ED50 and ED95 values are calculated from the regression line.
In Vitro Potency Determination (Rat Phrenic Nerve-Hemi-diaphragm Preparation)
This classic in vitro method allows for the study of neuromuscular transmission in an isolated tissue preparation.
1. Preparation of the Tissue:
-
A rat is euthanized, and the phrenic nerve and diaphragm are carefully dissected.
-
A hemi-diaphragm with its intact phrenic nerve is isolated.
-
The preparation is mounted in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs solution) maintained at a constant temperature (e.g., 37°C).[8][9]
2. Stimulation and Recording:
-
The phrenic nerve is stimulated with supramaximal electrical pulses to elicit muscle contractions (twitches).
-
The isometric or isotonic contractions of the diaphragm muscle are recorded using a force transducer.
-
A stable baseline of twitch responses is established.
3. Drug Application and Measurement:
-
The neuromuscular blocking agent is added to the organ bath in a cumulative or non-cumulative manner to achieve a range of concentrations.
-
The percentage reduction in twitch height from the baseline is measured at each drug concentration.
4. Data Analysis:
-
Concentration-response curves are plotted.
-
The IC50 value, the concentration of the drug that causes a 50% reduction in twitch height, is determined from the curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and pancuronium and the general workflows for determining their potency.
Caption: Mechanism of action of this compound and pancuronium.
Caption: In vivo and in vitro experimental workflows.
References
- 1. The dose response effect of long-acting nondepolarizing neuromuscular blocking agents in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound and this compound-pancuronium combination on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-response relationships and neuromuscular blocking effects of vecuronium pancuronium during ketamine anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response curves for alcuronium and pancuronium alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinetics of inhibition of nicotinic acetylcholine receptors by (+)-tubocurarine and pancuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative potency of some neuromuscular blocking drugs in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openanesthesia.org [openanesthesia.org]
- 8. researchgate.net [researchgate.net]
- 9. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
An In Vivo Comparative Analysis of Metocurine and Vecuronium
A Guide for Researchers in Pharmacology and Drug Development
This guide provides a detailed comparison of the neuromuscular blocking agents Metocurine and Vecuronium, with a focus on their in vivo pharmacological profiles. The information presented is synthesized from established pharmacological data and representative experimental protocols.
Introduction
This compound and Vecuronium are both non-depolarizing neuromuscular blocking agents that function by competitively antagonizing nicotinic acetylcholine receptors at the neuromuscular junction.[1][2][3] This action inhibits the binding of acetylcholine, leading to muscle relaxation and paralysis.[1][2] While both drugs share this fundamental mechanism, they exhibit differences in their potency, duration of action, and side-effect profiles. Vecuronium is a monoquaternary aminosteroid compound, whereas this compound is a benzylisoquinolinium compound.[4][5] Notably, this compound is no longer available on the U.S. market.[3]
Pharmacological Comparison
The following tables summarize the key pharmacological parameters of this compound and Vecuronium based on available in vivo data. It is important to note that these values are compiled from various sources and may not represent data from a single head-to-head comparative study.
Table 1: Potency and Duration of Action
| Parameter | This compound | Vecuronium |
| ED95 | Data not available from a direct comparison | ~0.057 mg/kg[6][7] |
| Onset of Action | Slower onset | 2.5 to 3 minutes for good to excellent intubation conditions[6] |
| Clinical Duration (25% recovery) | Longer duration | Approximately 25 to 40 minutes[6] |
| Total Duration (95% recovery) | Longer duration | Approximately 45 to 65 minutes[6] |
Table 2: Side Effect Profile
| Side Effect | This compound | Vecuronium |
| Histamine Release | Moderate risk[3][4] | Rare, but may cause hypotension or flushing[8] |
| Cardiovascular Effects | Some ganglion blocking activity, which can affect hemodynamics[4] | No clinically significant effects on hemodynamic parameters[6] |
| Cumulative Effects | No cumulative effect on the duration of neuromuscular block if recovery is allowed to begin prior to repeat dosing[4] | Does not exhibit significant cumulative effects[5] |
Signaling Pathway
Both this compound and Vecuronium act as competitive antagonists at the nicotinic acetylcholine receptor on the motor end-plate of skeletal muscle. The following diagram illustrates this shared signaling pathway.
Caption: Competitive antagonism at the nicotinic acetylcholine receptor.
Experimental Protocols
The following is a representative experimental protocol for an in vivo comparison of this compound and Vecuronium in an animal model, such as rats, based on standard practices for evaluating neuromuscular blocking agents.[9][10][11]
4.1. Animal Model and Preparation
-
Species: Male Wistar rats (250-300g).
-
Anesthesia: Anesthesia is induced and maintained with an appropriate agent (e.g., isoflurane) to ensure a stable surgical plane of anesthesia.[10][12] The depth of anesthesia must be monitored throughout the experiment, especially since neuromuscular blockade will mask motor reflexes.[10][13]
-
Surgical Preparation: The trachea is cannulated for artificial ventilation. The jugular vein and carotid artery are cannulated for drug administration and blood pressure monitoring, respectively. The sciatic nerve is isolated for stimulation, and the tendon of the tibialis anterior muscle is attached to a force-displacement transducer to measure isometric twitch tension.[9]
4.2. Drug Administration and Dosing
-
Animals are randomly assigned to receive either this compound or Vecuronium.
-
Drugs are administered intravenously as a bolus injection.
-
A cumulative dose-response study is performed by administering progressively larger doses of the neuromuscular blocking agent until a 95% or greater reduction in twitch height is observed.
4.3. Monitoring and Data Collection
-
Neuromuscular Function: The sciatic nerve is stimulated with supramaximal square-wave pulses (e.g., 0.2 ms duration at a frequency of 0.1 Hz). The resulting isometric twitch tension of the tibialis anterior muscle is recorded continuously.[9]
-
Cardiovascular Parameters: Mean arterial pressure and heart rate are continuously monitored via the carotid artery cannula.
-
Data Analysis: The dose required to produce 50% (ED50) and 95% (ED95) depression of twitch tension is determined for each drug. The onset time (time from injection to maximum block) and duration of action (time from injection to 25% and 75% recovery of twitch height) are also measured.
4.4. Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow.
Caption: Experimental workflow for in vivo neuromuscular drug comparison.
Conclusion
Both this compound and Vecuronium are effective non-depolarizing neuromuscular blocking agents. Based on available data, Vecuronium offers the advantages of a more predictable and shorter duration of action with minimal cardiovascular side effects, making it a more favorable agent in clinical practice.[14] this compound's association with histamine release and potential for hemodynamic changes are notable disadvantages.[3][4] The provided experimental protocol offers a framework for conducting a direct in vivo comparison to further elucidate the nuanced differences between these two compounds.
References
- 1. Pharmacology of Vecuronium | Pharmacology Mentor [pharmacologymentor.com]
- 2. This compound | Dosing & Uses | medtigo [medtigo.com]
- 3. This compound Iodide | C40H48I2N2O6 | CID 24244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Vecuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Effects of neuromuscular-blocking drugs in rats in vivo: direct measurements in the diaphragm and tibialis anterior muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acuc.berkeley.edu [acuc.berkeley.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 13. animalcare.jhu.edu [animalcare.jhu.edu]
- 14. Atracurium and vecuronium: two unique neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Metocurine: A Comparative Analysis of its Efficacy as a Selective Nicotinic Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Metocurine's performance as a selective nicotinic antagonist against other commonly used alternatives. The following sections present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of relevant signaling pathways and experimental workflows to facilitate a thorough understanding of this compound's pharmacological profile.
Introduction to this compound
This compound is a non-depolarizing neuromuscular blocking agent that functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs).[1][2] Structurally, it is a methylated derivative of d-tubocurarine and has been used clinically to induce skeletal muscle relaxation during surgical procedures. Its primary mechanism of action involves blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to nAChRs at the neuromuscular junction, thereby preventing muscle depolarization and contraction.[1][2] This guide will delve into the experimental validation of this compound's selectivity and compare its performance with other neuromuscular blocking agents, namely Pancuronium, Vecuronium, Rocuronium, and Cisatracurium.
Comparative Performance Data
The following table summarizes the inhibitory potency (IC50) of this compound and its alternatives on adult mouse muscle nicotinic acetylcholine receptors. Lower IC50 values indicate higher potency.
| Compound | IC50 (nM) at Adult Mouse Muscle nAChR | Reference |
| This compound | 56 | [3] |
| Pancuronium | 15 | [3] |
| Vecuronium | 28 | [3] |
| Rocuronium | 40 | [3] |
| Cisatracurium | 54 | [4] |
Experimental Protocols
The validation of nicotinic antagonists like this compound involves a combination of in vitro and in vivo experimental approaches to determine their potency, selectivity, and mechanism of action.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the antagonist to various nAChR subtypes.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the nAChR subtype of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.
-
Competition Binding: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) that is known to bind to the target receptor.
-
Antagonist Addition: Add varying concentrations of the unlabeled antagonist (e.g., this compound) to compete with the radioligand for binding to the receptor.
-
Incubation and Filtration: Allow the binding to reach equilibrium. Then, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the antagonist. The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[5][6][7]
Electrophysiological Assays (Two-Electrode Voltage Clamp - TEVC)
Objective: To functionally characterize the antagonist's effect on nAChR ion channel activity.
Protocol:
-
Oocyte Preparation: Harvest oocytes from Xenopus laevis and inject them with cRNAs encoding the desired nAChR subunits. Incubate the oocytes for several days to allow for receptor expression on the cell membrane.
-
Voltage Clamping: Place an oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Perfuse the oocyte with a solution containing a known concentration of an nAChR agonist (e.g., acetylcholine) to elicit an inward current.
-
Antagonist Application: Pre-incubate the oocyte with varying concentrations of the antagonist (e.g., this compound) before co-applying it with the agonist.
-
Data Recording and Analysis: Measure the reduction in the agonist-induced current in the presence of the antagonist. Plot the percentage of current inhibition against the antagonist concentration to determine the IC50 value.[8]
In Vivo Neuromuscular Blockade Assays
Objective: To assess the in vivo potency and duration of action of the neuromuscular blocking agent.
Protocol:
-
Animal Preparation: Anesthetize an appropriate animal model (e.g., cat, rat, or mouse).
-
Nerve-Muscle Preparation: Isolate a nerve-muscle preparation, such as the sciatic nerve-tibialis anterior muscle in the cat.
-
Nerve Stimulation: Place stimulating electrodes on the nerve and a force transducer on the muscle tendon to record muscle twitch tension.
-
Drug Administration: Administer the neuromuscular blocking agent intravenously.
-
Data Recording: Record the decrease in twitch tension following drug administration.
-
Data Analysis: Determine the dose required to produce a certain level of neuromuscular blockade (e.g., ED50 or ED95). The duration of action can also be measured as the time taken for the twitch tension to recover to a certain percentage of its baseline value.[2][9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the nicotinic acetylcholine receptor signaling pathway at the neuromuscular junction and a typical workflow for the validation of a nicotinic antagonist.
Caption: nAChR signaling at the neuromuscular junction and the inhibitory action of this compound.
References
- 1. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the Experimental Evaluation of Neuromuscular Blocking Agents | Semantic Scholar [semanticscholar.org]
- 3. Site Selectivity of Competitive Antagonists for the Mouse Adult Muscle Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinetics of competitive antagonism by cisatracurium of embryonic and adult nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening of neuromuscular blocking agents | PPTX [slideshare.net]
Metocurine's Cross-Reactivity with Other Neuromuscular Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metocurine, a non-depolarizing neuromuscular blocking agent (NMBA), has a well-documented potential for cross-reactivity with other drugs in its class. This guide provides a comparative analysis of this compound's cross-reactivity profile, supported by experimental data, to inform research and drug development in the field of neuromuscular pharmacology and anesthetic safety. The primary mechanism underlying this cross-reactivity is IgE-mediated hypersensitivity, where antibodies recognize conserved structural motifs, particularly the quaternary ammonium ions, present across different NMBAs.
Quantitative Comparison of Cross-Reactivity
The allergenic cross-reactivity of this compound with other NMBAs has been assessed using various in vitro methods, primarily inhibition assays. These assays quantify the extent to which other NMBAs can inhibit the binding of IgE antibodies to this compound. While extensive quantitative data for this compound is limited in recent literature due to its reduced clinical use, historical studies provide valuable insights.
A key study by Harle et al. (1985) investigated the cross-reactivity of this compound with atracurium, vecuronium, and fazadinium using a radioimmunoassay (RIA)-based inhibition assay. The results demonstrated a spectrum of cross-reactivity:
| Compound | Cross-Reactivity with this compound-Specific IgE |
| Atracurium | Highly Cross-Reactive |
| Vecuronium | Intermediate Cross-Reactivity |
| Fazadinium | Weakly Cross-Reactive |
Data sourced from Harle, D. G., Baldo, B. A., & Fisher, M. M. (1985). Cross-reactivity of this compound, atracurium, vecuronium and fazadinium with IgE antibodies from patients unexposed to these drugs but allergic to other myoneural blocking drugs. British Journal of Anaesthesia, 57(11), 1073-1076.[1]
It is important to note that "highly cross-reactive" in the context of this study indicates a significant ability of the compound to inhibit the binding of IgE to this compound, suggesting a high risk of a hypersensitivity reaction in a this compound-sensitized individual.
Experimental Protocols
The determination of cross-reactivity among NMBAs relies on specialized immunological techniques. The following are detailed methodologies for key experiments cited in the evaluation of this compound's cross-reactivity.
Inhibition Radioimmunoassay (RIA)
This method quantitatively determines the allergenic cross-reactivity between different NMBAs by measuring the inhibition of IgE antibody binding to a specific NMBA in the presence of other NMBAs.
Objective: To quantify the cross-reactivity of various NMBAs with IgE antibodies specific for this compound.
Materials:
-
Serum from patients with a history of anaphylactic reactions to NMBAs.
-
This compound-Sepharose solid phase (this compound covalently coupled to Sepharose beads).
-
Radiolabeled anti-human IgE antibodies (e.g., ¹²⁵I-labeled).
-
A panel of NMBAs to be tested for cross-reactivity (e.g., atracurium, vecuronium, pancuronium, etc.).
-
Phosphate-buffered saline (PBS).
-
Gamma counter.
Procedure:
-
Preparation of this compound-Sepharose: this compound is covalently coupled to Sepharose beads to create a solid-phase antigen.
-
Incubation with Patient Serum: The this compound-Sepharose beads are incubated with serum from a patient known to have IgE antibodies against NMBAs. This allows the anti-NMBA IgE to bind to the immobilized this compound.
-
Washing: The beads are washed with PBS to remove unbound serum components.
-
Inhibition Step: The IgE-coated beads are then incubated with varying concentrations of different NMBAs (the inhibitors). If an inhibitor has structural similarities to this compound that are recognized by the IgE antibodies, it will compete with the immobilized this compound for IgE binding, causing some of the IgE to dissociate from the beads.
-
Addition of Radiolabeled Anti-IgE: After incubation with the inhibitor, a radiolabeled anti-human IgE antibody is added. This antibody will bind to the IgE that remains attached to the this compound-Sepharose beads.
-
Washing: The beads are washed again to remove any unbound radiolabeled anti-IgE.
-
Quantification: The radioactivity of the beads is measured using a gamma counter.
-
Data Analysis: The degree of inhibition is calculated by comparing the radioactivity of samples incubated with an inhibitor to the radioactivity of control samples incubated without an inhibitor. The results are typically expressed as the percentage of inhibition of IgE binding.
Skin Testing
Skin testing is an in vivo method to assess immediate hypersensitivity reactions to NMBAs. It is considered a sensitive diagnostic tool.
Objective: To determine if a patient has an IgE-mediated allergy to this compound and other NMBAs.
Procedure:
-
Skin Prick Testing (SPT): A drop of the NMBA solution (at a non-irritating concentration) is placed on the skin (usually the forearm or back). A sterile lancet is then used to prick the skin through the drop.
-
Intradermal Testing (IDT): If the SPT is negative, a small amount of a more dilute solution of the NMBA is injected into the dermis.
-
Controls: A positive control (histamine) and a negative control (saline) are always included to ensure the validity of the test.
-
Observation: The test sites are observed for 15-20 minutes for the development of a wheal (a raised, itchy bump) and flare (redness) reaction.
-
Interpretation: The size of the wheal and flare is measured. A reaction significantly larger than the negative control is considered a positive result, indicating the presence of specific IgE antibodies.
Basophil Activation Test (BAT)
The BAT is an in vitro functional assay that measures the activation of basophils (a type of white blood cell) in response to an allergen.
Objective: To assess the activation of a patient's basophils upon exposure to this compound and other NMBAs.
Procedure:
-
Blood Sample: A fresh whole blood sample is obtained from the patient.
-
Incubation: The blood is incubated with various concentrations of the NMBAs being tested.
-
Staining: The cells are then stained with fluorescently labeled antibodies that bind to specific markers of basophil activation (e.g., CD63 or CD203c).
-
Flow Cytometry: The percentage of activated basophils is quantified using a flow cytometer.
-
Interpretation: A significant increase in the percentage of activated basophils compared to a negative control indicates an IgE-mediated response to the specific NMBA.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in neuromuscular blockade and the experimental methods used to assess cross-reactivity, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Neuromuscular Junction Signaling Pathway and this compound's Site of Action.
Caption: Workflow for Inhibition Radioimmunoassay to Determine NMBA Cross-Reactivity.
References
Unveiling Synergistic Interactions: An Isobolographic Analysis of Metocurine and Pancuronium
A deep dive into the combined effects of Metocurine and Pancuronium reveals a synergistic relationship, offering enhanced neuromuscular blockade. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, for researchers and drug development professionals.
The co-administration of the nondepolarizing neuromuscular blocking agents, this compound and pancuronium, results in a potentiation of their effects, a phenomenon that has been a subject of clinical interest. Isobolographic analysis, a method used to evaluate the interactions of two drugs, confirms that the combination of this compound and pancuronium produces a synergistic effect, meaning their combined impact is greater than the sum of their individual effects.
Quantitative Analysis of Drug Interaction
For a theoretical isobolographic analysis, if we consider the ED50 of Pancuronium to be 32.4 µg/kg, the isobologram would graphically represent the doses of pancuronium and this compound that, when combined, produce a 50% neuromuscular blockade. A line of additivity would connect the ED50 of Pancuronium on one axis to the ED50 of this compound on the other. The experimentally determined ED50 of the combination would lie below this line, indicating synergy.
| Drug Administration | ED50 (µg/kg) | ED95 (µg/kg) |
| Pancuronium (alone) | 32.4[1] | 58.1[1] |
| This compound (alone) | Data not available | Data not available |
| Pancuronium + this compound | Data not available | Potentiation observed[3] |
Table 1: Potency of Pancuronium and the Observed Interaction with this compound. Note: Specific ED50 and ED95 values for this compound and the combination are not available from the provided search results. The table reflects the potentiation effect reported in the literature.
Experimental Protocols
The evaluation of neuromuscular blockade induced by this compound and pancuronium involves meticulous experimental procedures to ensure accurate and reproducible results.
Subject Selection and Anesthesia
Studies are typically conducted on adult patients (ASA physical status I or II) undergoing elective surgery. Anesthesia is induced and maintained with a combination of agents such as a barbiturate, a narcotic, and nitrous oxide in oxygen. This anesthetic regimen is chosen to have minimal interference with the neuromuscular function being assessed.
Neuromuscular Monitoring
The core of the experimental protocol is the monitoring of neuromuscular transmission. This is achieved by stimulating a peripheral nerve, most commonly the ulnar nerve at the wrist, and recording the evoked muscle response.
-
Stimulation: Supramaximal square-wave stimuli of short duration (e.g., 0.2 msec) are delivered at a specific frequency (e.g., 0.1 Hz) using a nerve stimulator.
-
Recording: The evoked mechanical response (twitch) of the adductor pollicis muscle is measured using a force-displacement transducer. The output is then amplified and recorded on a polygraph.
-
Control: A stable baseline twitch height is established before the administration of the neuromuscular blocking agents.
Drug Administration and Dose-Response
To determine the dose-response relationship, incremental doses of pancuronium or this compound are administered intravenously. The percentage of twitch depression from the baseline is recorded after each dose has reached its peak effect. This data is then used to calculate the ED50 and ED95 values through probit analysis. For combination studies, specific ratios of the two drugs are administered, and the resulting neuromuscular blockade is measured.
Isobolographic Analysis Explained
Isobolographic analysis provides a graphical representation of drug interactions. The principle is based on comparing the dose of two drugs required to produce a specific effect when given in combination versus when given alone.
In the context of this compound and pancuronium, the dose of each drug required to produce a 50% twitch depression (ED50) is plotted on the x and y axes, respectively. A straight line connecting these two points represents the line of additivity. If the experimentally determined point for the combination's ED50 falls on this line, the interaction is additive. If it falls below the line, as is the case with this compound and pancuronium, the interaction is synergistic. Conversely, a point above the line would indicate an antagonistic interaction.
Conclusion
The isobolographic analysis of the interaction between this compound and pancuronium consistently demonstrates a synergistic effect, leading to a greater than expected neuromuscular blockade. This potentiation allows for the use of smaller doses of each drug to achieve the desired level of muscle relaxation, which can be clinically advantageous. The detailed experimental protocols outlined provide a framework for researchers to further investigate and quantify the nuances of this and other drug interactions in the field of neuromuscular pharmacology.
References
- 1. Comparative potency of steroidal neuromuscular blocking drugs and isobolographic analysis of the interaction between rocuronium and other aminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-response curves for four neuromuscular blockers using continuous i.v. infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of pancuronium and this compound: neuromuscular and hemodynamic advantages over pancuronium alone - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacodynamics of Metocurine Across Species: A Guide for Researchers
This guide provides a comparative overview of the pharmacodynamics of Metocurine, a nondepolarizing neuromuscular blocking agent, across various species. The information is intended for researchers, scientists, and drug development professionals to facilitate study design and interpretation of experimental data.
Mechanism of Action
This compound iodide acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor end-plate of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from depolarizing the muscle fiber, thereby inhibiting muscle contraction. This action is reversible, and the neuromuscular block can be overcome by acetylcholinesterase inhibitors, which increase the concentration of acetylcholine in the synaptic cleft.
Caption: this compound competitively blocks acetylcholine receptors.
Comparative Potency and Duration of Action
The potency and duration of action of this compound exhibit significant variability across different species. This variability is crucial for determining appropriate dosing in preclinical studies. The following table summarizes available quantitative data.
| Species | Effective Dose (ED) | Duration of Action | Key Observations |
| Dog | ED90: 63 µg/kg | 109 ± 21 minutes (at 3x ED90 dose) | This compound produced minimal cardiovascular changes compared to d-tubocurarine.[1] |
| Cat | High Potency (14x d-tubocurarine) | Data not available | Exhibits a much higher autonomic margin of safety than d-tubocurarine.[2] |
| Human (Child) | ED95: 340 µg/kg | 27.3 ± 1.9 minutes (recovery index) | Children may require higher doses than adults and recover more quickly.[3] |
| Rhesus Monkey | Data not available | Data not available | N/A |
| Rabbit | Data not available | Data not available | N/A |
Experimental Protocols
The determination of this compound's pharmacodynamic properties typically involves in vivo studies in anesthetized animals. The following is a generalized protocol for assessing neuromuscular blockade.
Objective: To determine the effective dose (ED50/ED95) and duration of action of a neuromuscular blocking agent.
Materials:
-
Test species (e.g., dog, cat)
-
General anesthetic (e.g., halothane, pentobarbital)
-
This compound iodide solution
-
Nerve stimulator (for peripheral nerve stimulation)
-
Force transducer and recording system
-
Ventilator for controlled respiration
Methodology:
-
Animal Preparation: The animal is anesthetized, and a stable plane of anesthesia is maintained throughout the procedure. The trachea is intubated to allow for controlled ventilation, which is essential as neuromuscular blockers paralyze respiratory muscles.
-
Surgical Setup: A peripheral motor nerve (e.g., the peroneal nerve in the dog's hind limb) is surgically isolated. An electrode is placed on the nerve for stimulation. The tendon of the corresponding muscle (e.g., tibialis anterior) is connected to a force transducer to measure the force of muscle contraction (twitch).
-
Baseline Measurement: The nerve is stimulated with supramaximal, single pulses at a set frequency (e.g., 0.1 Hz). The baseline twitch tension is recorded to represent 100% neuromuscular function.
-
Drug Administration: this compound is administered intravenously in cumulative or single doses.
-
Data Recording: The twitch tension is continuously recorded following drug administration. The percentage decrease from baseline is calculated to determine the extent of neuromuscular blockade.
-
Dose-Response Curve: By administering incremental doses and recording the maximal block for each, a dose-response curve can be constructed to calculate the ED50 and ED95 (the doses required to produce 50% and 95% twitch depression, respectively).
-
Duration of Action: Following a single bolus dose (e.g., 2x or 3x the ED95), the time from drug administration to the return of twitch height to a certain percentage of control (e.g., 25%, 75%, or 90%) is measured to determine the duration of action and recovery indices.
Caption: Workflow for in vivo neuromuscular blockade studies.
Factors Influencing Comparative Pharmacodynamics
The observed differences in this compound's effects across species can be attributed to several physiological factors. Understanding these factors is critical for extrapolating preclinical data to other species, including humans.
References
Unveiling the Differential Effects of Metocurine on Fetal versus Adult Acetylcholine Receptors: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the pharmacological effects of metocurine on fetal and adult nicotinic acetylcholine receptors (nAChRs). For researchers, scientists, and drug development professionals, this document summarizes key experimental findings, presents quantitative data in a clear format, and details the methodologies employed in these critical studies. Understanding the differential interactions of neuromuscular blocking agents like this compound with the two isoforms of the nAChR is paramount for advancing drug discovery and ensuring therapeutic safety, particularly in pediatric and obstetric medicine.
Executive Summary
The muscle-type nicotinic acetylcholine receptor undergoes a developmental subunit switch, from a γ-containing fetal isoform (α₂βγδ) to an ε-containing adult isoform (α₂βεδ). This structural alteration leads to significant differences in the pharmacological properties of the receptor. Experimental evidence reveals that this compound, a non-depolarizing neuromuscular blocking agent, exhibits distinct functional effects on these two receptor types. While it acts as a competitive antagonist at the adult nAChR, it displays partial agonist activity at the fetal nAChR, potentiating responses to low concentrations of acetylcholine. This guide delves into the experimental data that substantiates these findings.
Comparative Data on this compound's Effects
The following table summarizes the key differential effects of this compound on fetal and adult acetylcholine receptors based on published experimental data.
| Parameter | Fetal Acetylcholine Receptor (α₂βγδ) | Adult Acetylcholine Receptor (α₂βεδ) | Key Findings |
| Functional Effect | Weak Partial Agonist | Competitive Antagonist | This compound can potentiate responses of fetal-type receptors to low concentrations of acetylcholine, whereas it consistently inhibits the activation of adult-type receptors.[1] |
| Inhibition of ACh-elicited Current | Less effective; can cause potentiation | Effective competitive inhibition | The concentration dependence of inhibition of acetylcholine-elicited current at adult receptors is predictable from binding data.[1] In contrast, at fetal receptors, potentiation can be observed.[1] |
| Binding Affinity | High affinity for the same site as other competitive antagonists | High affinity for the same site as other competitive antagonists | Competition binding assays indicate that this compound shares the same high-affinity binding site on both fetal and adult receptors with other agents like gallamine.[1] For the adult receptor, this compound shows a preference for the α-ε interface.[2] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the subunit composition of fetal and adult acetylcholine receptors and the differential functional outcomes of this compound binding.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound's effects on fetal and adult acetylcholine receptors.
Stable Expression of AChR Subunits in Fibroblasts
-
Cell Line: Quail fibroblast cell line (QT-6) is utilized due to its low background of endogenous AChR expression.
-
Transfection: Cells are transfected with cDNAs encoding the subunits for either the fetal-type (α, β, γ, and δ) or the adult-type (α, β, ε, and δ) mouse muscle nicotinic acetylcholine receptors.[1] Stable clones expressing the respective receptor subtypes are then selected.
-
Cell Culture: Transfected fibroblast cell lines are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
Electrophysiological Recording of ACh-Elicited Currents
-
Technique: Whole-cell voltage-clamp recordings are performed on the stably transfected fibroblasts.[1]
-
Procedure:
-
Cells are voltage-clamped at a holding potential of -50 mV.
-
Acetylcholine (ACh) is applied to elicit ionic currents through the expressed AChRs.
-
To study the effect of this compound, the drug is co-applied with ACh.
-
The resulting currents are recorded, and the degree of inhibition or potentiation is quantified by comparing the current amplitude in the presence and absence of this compound.
-
-
Solutions: The extracellular solution typically contains (in mM): NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, with the pH adjusted to 7.4. The intracellular (pipette) solution contains a high concentration of a salt like CsCl or KF to block potassium channels, along with EGTA, HEPES, and MgCl₂, with the pH adjusted to 7.2.
Competitive Binding Assay
-
Principle: The binding of this compound to the AChR is assessed by its ability to inhibit the binding of a radiolabeled antagonist, such as ¹²⁵I-α-bungarotoxin (α-BTX).
-
Procedure:
-
Intact cells expressing either fetal or adult AChRs are incubated with varying concentrations of this compound.
-
A fixed concentration of ¹²⁵I-α-BTX is then added, and the incubation is continued to allow for binding to reach equilibrium.
-
The cells are washed to remove unbound toxin.
-
The amount of bound radioactivity is measured using a gamma counter.
-
The concentration of this compound that inhibits 50% of the specific ¹²⁵I-α-BTX binding (IC₅₀) is determined.
-
-
Analysis: The data are fitted to a competitive binding model to determine the affinity of this compound for the receptor.
Conclusion
The differential effects of this compound on fetal and adult acetylcholine receptors underscore the importance of the γ-to-ε subunit switch in dictating the pharmacological profile of the nAChR. The partial agonist activity of this compound at the fetal receptor, in contrast to its competitive antagonism at the adult receptor, has significant implications for clinical practice and the development of new neuromuscular blocking agents with improved safety profiles for diverse patient populations. Further research into the molecular basis of these differential interactions will continue to enhance our understanding of nAChR function and pharmacology.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Metocurine for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Metocurine, a neuromuscular blocking agent, requires careful handling and adherence to specific disposal protocols due to its pharmacological activity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, with procedural, step-by-step guidance.
Immediate Safety and Handling
Before initiating any disposal procedures for this compound, it is crucial to consult the Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding hazardous waste.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: If handling powders or creating aerosols, a properly fitted respirator is necessary.
Handling and Storage of this compound Waste:
-
Segregate this compound waste from other waste streams to prevent unintended chemical reactions.
-
Store waste in clearly labeled, sealed, and chemically compatible containers.
-
Keep waste containers in a designated, well-ventilated, and secure area.
Regulatory Compliance
The disposal of this compound must be carried out in accordance with all national and local regulations for hazardous and pharmaceutical waste.[1] It is illegal and unsafe to dispose of this compound down the drain or in regular solid waste. All waste containing this compound must be managed by a licensed hazardous waste disposal company.
| Regulatory Aspect | Guideline | Citation |
| Waste Classification | Hazardous Pharmaceutical Waste | [2] |
| Disposal Method | Approved Waste Disposal Plant | [1][3] |
| Container Management | Leave in original or properly labeled containers. | [1] |
| Environmental Release | Avoid release to the environment. | [1] |
Hypothetical Experimental Protocol for Chemical Degradation of this compound
While there are no universally established experimental protocols for the specific chemical degradation of this compound for disposal purposes, a plausible approach for rendering it inactive could involve oxidative degradation. This hypothetical protocol is based on the known reactivity of similar complex organic molecules and is intended for consideration by qualified chemists for waste treatment. This procedure should be developed and validated by trained professionals in a controlled laboratory setting before implementation.
Principle: Oxidative cleavage using a strong oxidizing agent, such as potassium permanganate in an acidic medium (Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst, could be an alternative), can break down the complex organic structure of this compound, including its benzylisoquinoline and ether components, into smaller, less hazardous molecules.
Materials:
-
This compound waste (solid or aqueous solution)
-
Sulfuric acid (concentrated)
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃) solution (for quenching)
-
Distilled water
-
Appropriate reaction vessel (e.g., heavy-walled glass reactor)
-
Stir plate and stir bar
-
Fume hood
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary safety equipment is readily available.
-
Acidification: If the this compound waste is in an aqueous solution, cautiously acidify it by slowly adding concentrated sulfuric acid with constant stirring until the pH is approximately 1-2. For solid this compound, dissolve it in acidified water. This step protonates the ether oxygens, making them more susceptible to cleavage.
-
Oxidation: Slowly add a solution of potassium permanganate to the acidified this compound solution with vigorous stirring. The addition should be done in small portions to control the exothermic reaction. The purple color of the permanganate will disappear as it is consumed. Continue adding potassium permanganate solution until a faint, persistent pink or purple color remains, indicating that the oxidation is complete.
-
Quenching: After the reaction is complete (i.e., the pink/purple color persists for at least 30 minutes), quench the excess potassium permanganate by slowly adding a sodium bisulfite solution until the purple color disappears and the solution becomes colorless or pale yellow.
-
Neutralization and Disposal: The resulting solution should be analyzed to confirm the absence of this compound. Once degradation is confirmed, the solution can be neutralized with a suitable base (e.g., sodium bicarbonate) and disposed of as hazardous waste through a licensed contractor, as it may contain manganese salts and other byproducts.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Metocurine
Metocurine, a non-depolarizing neuromuscular blocking agent, necessitates stringent safety protocols in a laboratory setting.[1] Researchers and drug development professionals must adhere to precise handling and disposal procedures to mitigate risks associated with this potent compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation. Ingestion can be harmful.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure through inhalation, dermal contact, or accidental ingestion. The required level of PPE may vary depending on the specific laboratory procedure and the quantity of this compound being handled.
| Hazard | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Category 2 | Gloves: Nitrile or other chemical-resistant gloves. Double-gloving is recommended, especially when handling larger quantities or during procedures with a high risk of splashes.[3] Gown/Lab Coat: A fully buttoned lab coat is required. For tasks with a higher splash potential, a chemical-resistant apron over the lab coat is advised. |
| Eye Irritation | Category 2A | Eye Protection: ANSI-approved chemical splash goggles are mandatory. Face Protection: In addition to goggles, a face shield should be worn when there is a significant risk of splashing.[3] |
| Respiratory Irritation | Specific Target Organ Toxicity - Single Exposure, Category 3 | Respiratory Protection: Work with this compound, especially in solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or for large spills, a NIOSH-approved respirator (e.g., N95 or higher) may be necessary. |
| Harmful if Swallowed | Acute Toxicity, Oral (Category 4) | In addition to the PPE listed above, strict adherence to laboratory hygiene practices is crucial. Do not eat, drink, or smoke in areas where this compound is handled.[2] |
Operational and Handling Procedures
Engineering Controls:
-
All work with this compound should be performed in a designated area.
-
A certified chemical fume hood or other ventilated enclosure must be used when handling solid this compound or when there is a potential for aerosol generation (e.g., preparing solutions, vortexing, sonicating).[2]
Safe Handling Practices:
-
Avoid creating dust when handling the solid form.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Remove contaminated clothing immediately and wash before reuse.
Spill and Emergency Procedures
In the event of a this compound spill, immediate and appropriate action is critical to prevent exposure and contamination.
Spill Response Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
